Product packaging for Ethyl 2-(m-tolyloxy)acetate(Cat. No.:CAS No. 66047-01-6)

Ethyl 2-(m-tolyloxy)acetate

Cat. No.: B124796
CAS No.: 66047-01-6
M. Wt: 194.23 g/mol
InChI Key: YITOTGGGSHWZDB-UHFFFAOYSA-N
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Description

Ethyl 2-(m-tolyloxy)acetate (CAS 66047-01-6) is a high-purity chemical compound offered for research and development purposes. This substance, with the molecular formula C 11 H 14 O 3 and a molecular weight of 194.23 g/mol, serves as a valuable building block in organic synthesis . Researchers in the field of flavor and fragrance chemistry may find this ester particularly interesting. While specific studies on the meta-isomer are limited, closely related structural analogs, such as Ethyl (p-tolyloxy)acetate, are well-documented as fragrance ingredients with fruity, cherry-like, and hay-like odor profiles . This suggests its potential application in the development and study of novel aroma compounds. As a benzene derivative, it can be utilized in various chemical transformations to create more complex molecules for material science and pharmaceutical intermediate synthesis . This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, medicinal, household, or any other personal use . Researchers should consult the safety data sheet (SDS) and handle this material with appropriate precautions in a laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H14O3 B124796 Ethyl 2-(m-tolyloxy)acetate CAS No. 66047-01-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-(3-methylphenoxy)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-3-13-11(12)8-14-10-6-4-5-9(2)7-10/h4-7H,3,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YITOTGGGSHWZDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=CC=CC(=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50546488
Record name Ethyl (3-methylphenoxy)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50546488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66047-01-6
Record name Ethyl (3-methylphenoxy)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50546488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Ethyl 2-(m-tolyloxy)acetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Ethyl 2-(m-tolyloxy)acetate (CAS No. 66047-01-6), a valuable intermediate in organic synthesis.[1] This document details the synthetic protocol via Williamson ether synthesis, purification methods, and a thorough characterization profile using modern analytical techniques.

Synthesis of this compound

The synthesis of this compound is efficiently achieved through the Williamson ether synthesis. This method involves the reaction of the sodium salt of m-cresol with ethyl chloroacetate. The reaction proceeds via an S_N2 mechanism, where the m-cresolate anion acts as a nucleophile, displacing the chloride ion from ethyl chloroacetate.

Experimental Protocol: Synthesis

This protocol is adapted from a similar synthesis of a related phenoxyacetate derivative.

Materials and Equipment:

  • m-Cresol

  • Ethyl chloroacetate

  • Anhydrous potassium carbonate (K₂CO₃)

  • Anhydrous acetone

  • Diethyl ether

  • 10% Sodium hydroxide solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add m-cresol (1.0 equivalent), anhydrous potassium carbonate (1.2 equivalents), and anhydrous acetone.

  • Stir the mixture at room temperature for 15 minutes to facilitate the formation of the potassium m-cresolate salt.

  • To the stirred suspension, add ethyl chloroacetate (1.1 equivalents) dropwise.

  • Heat the reaction mixture to reflux and maintain for 12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and remove the acetone using a rotary evaporator.

  • To the residue, add water and extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic extracts and wash successively with 10% sodium hydroxide solution (to remove any unreacted m-cresol) and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude this compound.

  • The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Characterization of this compound

A thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following are the expected analytical data based on the structure and data from analogous compounds.

Physical and Chemical Properties
PropertyValue
CAS Number 66047-01-6
Molecular Formula C₁₁H₁₄O₃
Molecular Weight 194.23 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point Estimated similar to the ortho isomer (119-120 °C)[2]
Density Estimated similar to the ortho isomer (1.073 g/mL at 25 °C)[2]
Refractive Index Estimated similar to the ortho isomer (n²⁰/D 1.503)[2]
Spectroscopic Data

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

  • Experimental Protocol: A sample of the purified product is dissolved in deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard. The ¹H NMR spectrum is recorded on a 400 MHz or higher spectrometer.

  • Expected Chemical Shifts (δ) in ppm:

    • ~1.30 (t, 3H, J = 7.1 Hz): The three protons of the methyl group of the ethyl ester, appearing as a triplet due to coupling with the adjacent methylene group.

    • ~2.35 (s, 3H): The three protons of the methyl group on the tolyl ring, appearing as a singlet.

    • ~4.25 (q, 2H, J = 7.1 Hz): The two protons of the methylene group of the ethyl ester, appearing as a quartet due to coupling with the adjacent methyl group.

    • ~4.60 (s, 2H): The two protons of the methylene group attached to the ether oxygen, appearing as a singlet.

    • ~6.70-7.20 (m, 4H): The four aromatic protons of the m-tolyl group, appearing as a complex multiplet.

ProtonsChemical Shift (ppm) (Predicted)MultiplicityIntegration
-OCH₂CH₃~1.30Triplet (t)3H
Ar-CH₃~2.35Singlet (s)3H
-OCH₂CH₃~4.25Quartet (q)2H
-O-CH₂-COO-~4.60Singlet (s)2H
Aromatic Protons~6.70-7.20Multiplet (m)4H

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

  • Experimental Protocol: A sample of the purified product is dissolved in CDCl₃, and the ¹³C NMR spectrum is recorded on a spectrometer operating at a frequency corresponding to the ¹H frequency (e.g., 100 MHz for a 400 MHz ¹H instrument).

  • Expected Chemical Shifts (δ) in ppm:

    • ~14.2: Methyl carbon of the ethyl group.

    • ~21.5: Methyl carbon of the tolyl group.

    • ~61.5: Methylene carbon of the ethyl group.

    • ~65.5: Methylene carbon of the ether linkage.

    • ~112-130: Aromatic carbons.

    • ~139.5: Aromatic carbon attached to the methyl group.

    • ~157.5: Aromatic carbon attached to the ether oxygen.

    • ~169.0: Carbonyl carbon of the ester.

Carbon AtomChemical Shift (ppm) (Predicted)
-OCH₂C H₃~14.2
Ar-C H₃~21.5
-OC H₂CH₃~61.5
-O-C H₂-COO-~65.5
Aromatic CHs~112-130
Aromatic C-CH₃~139.5
Aromatic C-O~157.5
C =O~169.0

IR (Infrared) Spectroscopy

  • Experimental Protocol: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer, either as a neat liquid film between salt plates or using an Attenuated Total Reflectance (ATR) accessory.

  • Expected Characteristic Absorption Bands (cm⁻¹):

    • ~2980-2850: C-H stretching of aliphatic groups.

    • ~1750: Strong C=O stretching of the ester carbonyl group.[3]

    • ~1600, ~1490: C=C stretching of the aromatic ring.

    • ~1220: C-O stretching of the ester.

    • ~1120: C-O-C stretching of the ether linkage.

Functional GroupWavenumber (cm⁻¹) (Predicted)Intensity
C-H (aliphatic)~2980-2850Medium
C=O (ester)~1750Strong
C=C (aromatic)~1600, ~1490Medium
C-O (ester)~1220Strong
C-O-C (ether)~1120Strong

MS (Mass Spectrometry)

  • Experimental Protocol: Mass spectral data is obtained using an electron ionization (EI) mass spectrometer. The sample is introduced, ionized, and the resulting fragments are separated based on their mass-to-charge ratio (m/z).

  • Expected Fragmentation Pattern (m/z):

    • 194: Molecular ion peak [M]⁺.

    • 121: Fragment corresponding to the loss of the ethoxycarbonyl group (-COOCH₂CH₃).

    • 108: Fragment corresponding to the m-cresol radical cation.

    • 91: Tropylium ion, a common fragment for tolyl-containing compounds.

m/z (Predicted)Fragment Ion
194[M]⁺
121[M - COOCH₂CH₃]⁺
108[CH₃C₆H₄OH]⁺•
91[C₇H₇]⁺

Visualizations

Synthesis Workflow

Synthesis_Workflow m_cresol m-Cresol intermediate Potassium m-cresolate (in situ) m_cresol->intermediate Deprotonation ethyl_chloroacetate Ethyl Chloroacetate product This compound ethyl_chloroacetate->product base K₂CO₃ base->intermediate solvent Acetone solvent->intermediate solvent->product intermediate->product SN2 Reaction

Caption: Williamson ether synthesis of this compound.

Characterization Logic

Characterization_Logic cluster_spectroscopy Spectroscopic Analysis product Synthesized Product nmr ¹H & ¹³C NMR product->nmr Analyzed by ir IR Spectroscopy product->ir Analyzed by ms Mass Spectrometry product->ms Analyzed by structure This compound (C₁₁H₁₄O₃) nmr->structure Confirms connectivity and chemical environment ir->structure Identifies functional groups (C=O, C-O-C) ms->structure Determines molecular weight and fragmentation

Caption: Logic for the structural elucidation of the synthesized product.

References

CAS 21218-67-5 physical and chemical properties

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the available physical and chemical properties, experimental protocols, and associated biological pathways for the compound identified by CAS Registry Number 21218-67-5 has been conducted. After an exhaustive search of publicly available scientific databases and chemical supplier catalogs, we must report that no definitive data or verifiable substance identification could be associated with this specific CAS number.

Our investigation into the provided chemical name, "2-amino-N-cyclopentyl-N-methyl-acetamide," also failed to yield conclusive results linked to CAS 21218-67-5. While similar chemical entities exist, they are registered under different and distinct CAS numbers. For instance, a related compound, "2-Amino-2-cyclopentyl-N-methylacetamide hydrochloride," is cataloged under CAS 2727959-91-1. This discrepancy suggests a potential inaccuracy in the provided CAS number.

Due to the inability to unequivocally identify the chemical substance corresponding to CAS 21218-67-5, this report cannot provide the requested in-depth technical guide, including data tables, experimental protocols, and signaling pathway diagrams. The generation of such detailed and technical documentation requires accurate and verifiable foundational data, which is currently unavailable for the specified compound.

Researchers, scientists, and drug development professionals are advised to verify the CAS Registry Number 21218-67-5 and the associated chemical name. It is crucial to ensure the correct identification of a substance before commencing any research, development, or experimental work. Without proper identification, it is not possible to provide a summary of its physical and chemical properties or any related biological information.

We recommend consulting the primary source of the CAS number or conducting further analytical studies to confirm the structure and identity of the compound . Once a verifiable identification is established, a thorough literature search for its properties and associated data can be performed.

An In-Depth Technical Guide to the Exploratory Synthesis of Ethyl 2-(m-tolyloxy)acetate Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the exploratory synthesis of ethyl 2-(m-tolyloxy)acetate analogs. It details the primary synthetic methodologies, presents key quantitative data for a representative set of analogs, and outlines a strategic workflow for the generation of a diverse chemical library. Furthermore, this guide delves into a relevant biological signaling pathway, offering context for the potential therapeutic applications of these compounds.

Introduction

This compound serves as a scaffold of significant interest in medicinal chemistry. Its derivatives have been explored for a range of biological activities, including their potential as agonists for the free fatty acid receptor 1 (FFA1), also known as G-protein coupled receptor 40 (GPR40). This receptor is a promising target for the treatment of type 2 diabetes due to its role in glucose-stimulated insulin secretion.[1][2][3] The exploratory synthesis of analogs of this core structure is a critical step in establishing structure-activity relationships (SAR) and optimizing lead compounds for improved potency, selectivity, and pharmacokinetic properties.

This guide focuses on the practical aspects of synthesizing a library of these analogs, providing detailed experimental protocols and characterization data to aid researchers in this endeavor.

Synthetic Strategy and Workflow

The primary and most versatile method for the synthesis of ethyl 2-(aryloxy)acetate analogs is the Williamson ether synthesis . This reaction involves the nucleophilic substitution of a halide by an alkoxide or, in this case, a phenoxide.[4][5][6] The general approach involves the deprotonation of a substituted phenol with a suitable base to form the corresponding phenoxide, which then reacts with an ethyl haloacetate (e.g., ethyl bromoacetate or ethyl chloroacetate) to yield the desired ether.

An exploratory synthesis workflow for generating a library of this compound analogs can be systematically approached as follows:

G cluster_prep Reactant Preparation cluster_reaction Williamson Ether Synthesis cluster_workup Work-up and Purification cluster_analysis Characterization and Analysis Phenol Substituted Phenols Base Base Selection (e.g., K2CO3, NaH) Phenol->Base Deprotonation EHA Ethyl Haloacetate Reaction Reaction Setup & Monitoring (TLC) EHA->Reaction Base->Reaction Solvent Solvent Selection (e.g., Acetone, DMF) Solvent->Reaction Filtration Filtration Reaction->Filtration Extraction Liquid-Liquid Extraction Filtration->Extraction Purification Column Chromatography or Recrystallization Extraction->Purification Spectroscopy Spectroscopic Analysis (NMR, IR, MS) Purification->Spectroscopy Purity Purity Assessment (HPLC) Spectroscopy->Purity Data Data Compilation (Yield, m.p.) Purity->Data

Caption: Exploratory Synthesis Workflow for this compound Analogs.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of this compound and a representative analog, ethyl 2-(4-chloro-3-methylphenoxy)acetate.

Synthesis of this compound

Materials:

  • m-Cresol

  • Ethyl bromoacetate

  • Anhydrous potassium carbonate (K₂CO₃)

  • Acetone (dry)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred solution of m-cresol (1.0 eq) in dry acetone, add anhydrous potassium carbonate (1.5 eq).

  • Add ethyl bromoacetate (1.1 eq) to the reaction mixture.

  • Reflux the mixture for 8-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Dissolve the crude product in diethyl ether and wash successively with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford pure this compound.

Synthesis of Ethyl 2-(4-chloro-3-methylphenoxy)acetate[7]

Materials:

  • 4-chloro-3-methylphenol (0.200 mol)

  • Ethyl chloroacetate (0.031 mol)

  • Anhydrous potassium carbonate (0.037 mol)

  • Acetone (dry, 50 ml)

  • Diethyl ether (3 x 30 ml)

  • Cold water

Procedure:

  • A mixture of 4-chloro-3-methylphenol, ethyl chloroacetate, and anhydrous potassium carbonate in dry acetone was refluxed for 12 hours.[7]

  • The reaction mixture was then cooled, and the solvent was removed by distillation.[7]

  • The resulting residue was triturated with cold water to remove potassium carbonate and then extracted with diethyl ether.[7]

  • The combined ether extracts were concentrated to yield the crude product, which was then purified.

Data Presentation

The following tables summarize the quantitative data for a selection of ethyl 2-(aryloxy)acetate analogs.

Analog Substituent (R) Yield (%) Melting Point (°C) Reference
1 H-liquid[8]
2 3-CH₃-liquid-
3 4-Cl, 3-CH₃-liquid[7]
4 4-NO₂-65-67[9]
5 4-NH₂-55-57[9]
Analog ¹H NMR (CDCl₃, δ ppm) ¹³C NMR (CDCl₃, δ ppm) IR (cm⁻¹) MS (m/z)
1 7.31-7.25 (m, 2H), 6.99-6.91 (m, 3H), 4.63 (s, 2H), 4.25 (q, J=7.1 Hz, 2H), 1.28 (t, J=7.1 Hz, 3H)168.8, 157.9, 129.5, 121.8, 114.7, 65.4, 61.4, 14.21755 (C=O), 1210 (C-O)180.08 [M]⁺
2 7.16 (t, J=7.8 Hz, 1H), 6.78-6.70 (m, 3H), 4.61 (s, 2H), 4.24 (q, J=7.1 Hz, 2H), 2.33 (s, 3H), 1.28 (t, J=7.1 Hz, 3H)168.9, 157.9, 139.5, 129.2, 122.6, 115.5, 111.9, 65.4, 61.3, 21.4, 14.21758 (C=O), 1205 (C-O)194.09 [M]⁺
3 7.23 (d, J=8.5 Hz, 1H), 6.78 (d, J=2.7 Hz, 1H), 6.63 (dd, J=8.5, 2.7 Hz, 1H), 4.59 (s, 2H), 4.25 (q, J=7.1 Hz, 2H), 2.35 (s, 3H), 1.29 (t, J=7.1 Hz, 3H)168.6, 156.4, 136.9, 130.6, 126.1, 114.7, 112.1, 65.2, 61.5, 20.3, 14.21760 (C=O), 1215 (C-O)228.05 [M]⁺

Biological Context: FFA1/GPR40 Signaling Pathway

Many phenoxyacetic acid derivatives have been investigated as agonists of the Free Fatty Acid Receptor 1 (FFA1), also known as GPR40.[3] This receptor is primarily expressed in pancreatic β-cells and plays a crucial role in amplifying glucose-stimulated insulin secretion.[1][10] The binding of an agonist, such as a long-chain fatty acid or a synthetic analog, to FFA1 initiates a Gq-protein coupled signaling cascade.

FFA1_Signaling ligand FFA1 Agonist (e.g., this compound analog) ffa1 FFA1 (GPR40) Receptor ligand->ffa1 Binds to gq Gαq ffa1->gq Activates plc Phospholipase C (PLC) gq->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er Binds to IP3R pkc Protein Kinase C (PKC) dag->pkc Activates ca2 ↑ [Ca²⁺]i er->ca2 Ca²⁺ Release insulin Insulin Granule Exocytosis ca2->insulin Triggers pkc->insulin Potentiates

References

In-Silico Modeling of Ethyl 2-(m-tolyloxy)acetate Receptor Binding: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a hypothetical in-silico modeling study on the binding of Ethyl 2-(m-tolyloxy)acetate to a potential receptor target. Due to the absence of specific experimental data for this compound, this document outlines a detailed, plausible methodology for predicting its receptor interactions, focusing on the Estrogen Receptor Alpha (ERα) as a candidate target based on structural similarities to known ligands. This guide serves as a blueprint for researchers aiming to conduct similar computational studies, detailing experimental protocols, data presentation, and the visualization of key biological pathways and workflows.

Introduction

In-silico modeling has become an indispensable tool in modern drug discovery and development, offering a rapid and cost-effective means to predict the interaction of small molecules with biological targets.[1][2] By simulating these interactions at a molecular level, researchers can prioritize compounds for synthesis and experimental testing, thereby accelerating the discovery pipeline.[3] this compound, a compound with a tolyloxy moiety, presents a chemical scaffold with the potential for various biological activities. However, its specific receptor targets and binding modes remain uncharacterized.

This guide outlines a hypothetical in-silico study to investigate the binding of this compound with the Estrogen Receptor Alpha (ERα). ERα is a well-characterized nuclear receptor known to bind a diverse range of phenolic compounds, making it a plausible, albeit unconfirmed, target for a molecule with a tolyloxy group. The methodologies described herein are based on established computational techniques and are intended to provide a robust framework for similar investigations.

In-Silico Modeling Workflow

The overall workflow for the in-silico modeling of this compound receptor binding is depicted in the diagram below. This process begins with the retrieval and preparation of the ligand and receptor structures, followed by molecular docking simulations and subsequent analysis of the results.

In_Silico_Modeling_Workflow cluster_prep Data Preparation cluster_docking Molecular Docking cluster_analysis Results Analysis Ligand_Preparation Ligand Preparation (this compound) Docking_Simulation Docking Simulation (e.g., AutoDock Vina) Ligand_Preparation->Docking_Simulation Receptor_Preparation Receptor Preparation (Estrogen Receptor Alpha) Receptor_Preparation->Docking_Simulation Binding_Affinity_Calculation Binding Affinity Calculation Docking_Simulation->Binding_Affinity_Calculation Interaction_Analysis Interaction Analysis (Hydrogen Bonds, Hydrophobic Interactions) Binding_Affinity_Calculation->Interaction_Analysis Visualization Visualization of Binding Pose Interaction_Analysis->Visualization

Figure 1: In-Silico Modeling Workflow.

Detailed Experimental Protocols

This section provides a detailed, step-by-step protocol for a hypothetical molecular docking study of this compound with the human Estrogen Receptor Alpha (ERα).

Software and Resource Requirements
  • Molecular Graphics Laboratory (MGL) Tools: For receptor and ligand preparation.

  • AutoDock Vina: For molecular docking simulations.

  • PyMOL or UCSF Chimera: For visualization and analysis of docking results.

  • Protein Data Bank (PDB): For obtaining the 3D structure of the receptor.

  • PubChem or ZINC database: For obtaining the 3D structure of the ligand.

Ligand Preparation
  • Obtain Ligand Structure: The 3D structure of this compound can be obtained from the PubChem database (CID 66047) or generated from its SMILES string (CCOC(=O)COC1=CC(=CC=C1)C) using a molecular modeling software.

  • Energy Minimization: The ligand's geometry should be optimized using a force field such as MMFF94 to obtain a low-energy conformation.

  • File Format Conversion: Convert the ligand structure to the PDBQT file format required by AutoDock Vina. This step involves assigning partial charges and defining rotatable bonds.

Receptor Preparation
  • Obtain Receptor Structure: The crystal structure of the human Estrogen Receptor Alpha (ERα) ligand-binding domain can be downloaded from the Protein Data Bank. For this hypothetical study, the PDB entry 1A52 is used.[4][5]

  • Prepare the Protein:

    • Remove water molecules and any co-crystallized ligands from the PDB file.

    • Add polar hydrogen atoms to the protein structure.

    • Assign Gasteiger charges to the protein atoms.

    • Merge non-polar hydrogens.

    • Save the prepared receptor structure in the PDBQT format.

Molecular Docking Simulation
  • Grid Box Definition: Define a grid box that encompasses the active site of ERα. The center and dimensions of the grid box should be chosen to cover the known binding pocket of the receptor. For PDB ID 1A52, the grid box can be centered on the co-crystallized estradiol.

  • Docking with AutoDock Vina:

    • Use the prepared ligand and receptor PDBQT files as input for AutoDock Vina.

    • Specify the coordinates of the grid box center and its dimensions.

    • Run the docking simulation with an appropriate exhaustiveness level (e.g., 8) to ensure a thorough search of the conformational space.

    • AutoDock Vina will generate multiple binding poses for the ligand, ranked by their predicted binding affinities.

Analysis of Docking Results
  • Binding Affinity: The primary output of AutoDock Vina is the binding affinity in kcal/mol for each predicted binding pose. The pose with the lowest binding energy is considered the most favorable.

  • Interaction Analysis: The best binding pose should be visualized in a molecular graphics program (e.g., PyMOL) to analyze the interactions between this compound and the amino acid residues of ERα. Key interactions to look for include hydrogen bonds, hydrophobic interactions, and pi-pi stacking.

Hypothetical Quantitative Data

The following table summarizes the hypothetical quantitative data that could be obtained from the in-silico docking study of this compound with ERα.

ParameterHypothetical ValueDescription
Binding Affinity (kcal/mol) -7.8The predicted free energy of binding. A more negative value indicates a stronger binding interaction.
Inhibition Constant (Ki) (µM) 5.6The hypothetical inhibition constant, calculated from the binding affinity.
Interacting Residues Glu353, Arg394, Phe404, Leu387Key amino acid residues in the ERα active site predicted to form interactions with the ligand.
Hydrogen Bonds 1Number of predicted hydrogen bonds between the ligand and the receptor (e.g., with the ester carbonyl oxygen).
Hydrophobic Interactions 5Number of significant hydrophobic interactions between the tolyl group and nonpolar residues.

Estrogen Receptor Alpha Signaling Pathway

The binding of a ligand to the Estrogen Receptor Alpha can trigger a cascade of cellular events. The classical genomic signaling pathway of ERα is illustrated below. Upon ligand binding, the receptor dimerizes and translocates to the nucleus, where it binds to Estrogen Response Elements (EREs) on the DNA, leading to the regulation of target gene transcription.[6][7]

Estrogen_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Estrogen Estrogen (or Ligand) ER_alpha_HSP90 ERα-HSP90 Complex Estrogen->ER_alpha_HSP90 Binds to ERα ER_alpha Estrogen Receptor Alpha (ERα) ER_alpha->ER_alpha_HSP90 HSP90 HSP90 HSP90->ER_alpha_HSP90 ER_alpha_dimer ERα Dimer ER_alpha_HSP90->ER_alpha_dimer HSP90 Dissociation & Dimerization ER_alpha_dimer_nuc ERα Dimer ER_alpha_dimer->ER_alpha_dimer_nuc Nuclear Translocation ERE Estrogen Response Element (ERE) ER_alpha_dimer_nuc->ERE Binds to DNA Gene_Transcription Target Gene Transcription ERE->Gene_Transcription Initiates mRNA mRNA Gene_Transcription->mRNA

Figure 2: Estrogen Receptor Alpha Signaling Pathway.

Discussion and Future Directions

This guide has outlined a hypothetical in-silico investigation into the receptor binding of this compound, using the Estrogen Receptor Alpha as a plausible target. The presented protocols provide a clear and detailed workflow for conducting such a study, from data preparation to the analysis of results. The hypothetical data suggests that this compound may exhibit a moderate binding affinity for ERα, primarily through hydrophobic interactions and potentially a hydrogen bond.

It is crucial to emphasize that these findings are purely predictive and require experimental validation. Future work should involve in-vitro binding assays, such as surface plasmon resonance or fluorescence polarization, to determine the actual binding affinity and kinetics of this compound with ERα. Furthermore, cell-based assays could be employed to assess the functional consequences of this binding, such as the activation or inhibition of ERα-mediated gene transcription.

References

Ethyl 2-(m-tolyloxy)acetate: A Comprehensive Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility and stability characteristics of Ethyl 2-(m-tolyloxy)acetate. The document outlines detailed experimental protocols for assessing these critical parameters and presents representative data to inform formulation development and stability-indicating analytical method development.

Solubility Profile of this compound

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation feasibility. Understanding the solubility of this compound in various solvents is essential for developing appropriate dosage forms. Two primary types of solubility are assessed: kinetic and thermodynamic. Kinetic solubility provides a measure of how quickly a compound dissolves from a high-concentration stock solution (often in DMSO) when diluted into an aqueous medium, which is relevant for early-stage screening.[1][2] Thermodynamic solubility, on the other hand, represents the true equilibrium solubility of a compound in a specific solvent and is crucial for formulation and biopharmaceutical classification.[3][4]

While specific experimental data for this compound is not publicly available, the following table provides representative solubility data based on the known properties of structurally similar aromatic esters, such as ethyl phenoxyacetate.[5][6]

Table 1: Representative Solubility of this compound in Various Solvents

Solvent SystemSolubility TypeRepresentative Solubility (µg/mL)Temperature (°C)
WaterThermodynamic< 1025
Phosphate Buffered Saline (PBS) pH 7.4Kinetic25 - 5025
Phosphate Buffered Saline (PBS) pH 7.4Thermodynamic15 - 3025
EthanolThermodynamic> 100025
MethanolThermodynamic> 100025
AcetonitrileThermodynamic> 100025
Ethyl AcetateThermodynamic> 100025
DichloromethaneThermodynamic> 100025

Experimental Protocols for Solubility Determination

Kinetic Solubility Assay

The kinetic solubility assay is a high-throughput method used in early drug discovery to estimate the solubility of a compound.[1][7]

Methodology:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in dimethyl sulfoxide (DMSO), typically at 10-20 mM.[7]

  • Serial Dilution: In a 96-well microtiter plate, perform serial dilutions of the DMSO stock solution with the aqueous buffer (e.g., PBS pH 7.4).[1]

  • Incubation: Incubate the plate for a defined period, typically 1-2 hours, at a constant temperature (e.g., 25°C or 37°C).[8][9]

  • Precipitation Detection: Determine the concentration at which precipitation occurs using methods such as nephelometry (light scattering) or turbidimetry.[1][9] Alternatively, after incubation, the solutions can be filtered to remove any precipitate, and the concentration of the dissolved compound in the filtrate is quantified by UV-Vis spectroscopy or LC-MS/MS.[7][9]

Thermodynamic Solubility (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic solubility.[3][4]

Methodology:

  • Sample Preparation: Add an excess amount of solid this compound to a series of vials containing the desired solvent systems.

  • Equilibration: Agitate the vials at a constant temperature for an extended period (typically 24-72 hours) to ensure equilibrium is reached.[1]

  • Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration. Care must be taken to avoid adsorption of the compound onto the filter material.[10]

  • Quantification: Analyze the concentration of this compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[3][10]

G cluster_kinetic Kinetic Solubility cluster_thermodynamic Thermodynamic Solubility k_start Prepare DMSO Stock k_dilute Serial Dilution in Buffer k_start->k_dilute k_incubate Incubate (1-2h) k_dilute->k_incubate k_detect Detect Precipitation k_incubate->k_detect k_quantify Quantify Filtrate (UV/LC-MS) k_incubate->k_quantify t_start Add Excess Solid to Solvent t_equilibrate Equilibrate (24-72h) t_start->t_equilibrate t_separate Centrifuge/Filter t_equilibrate->t_separate t_quantify Quantify Supernatant (HPLC) t_separate->t_quantify G cluster_stress Forced Degradation Stress Conditions cluster_analysis Analysis and Characterization hydrolysis Hydrolysis (Acid/Base) degradants Degradation Products hydrolysis->degradants oxidation Oxidation (H₂O₂) oxidation->degradants thermal Thermal (Heat) thermal->degradants photo Photolytic (Light) photo->degradants hplc Stability-Indicating HPLC purity Peak Purity Analysis hplc->purity characterization Degradant Characterization (LC-MS) purity->characterization compound This compound compound->hydrolysis compound->oxidation compound->thermal compound->photo degradants->hplc

References

Methodological & Application

Synthesis of Ethyl 2-(m-tolyloxy)acetate: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive, step-by-step protocol for the synthesis of Ethyl 2-(m-tolyloxy)acetate. The synthesis is based on the Williamson ether synthesis, a robust and widely used method for preparing ethers. This protocol is intended for laboratory use by qualified researchers and scientists.

Overview

The synthesis of this compound is achieved through the reaction of m-cresol with ethyl bromoacetate in the presence of a base. This reaction follows an SN2 mechanism, where the phenoxide ion, generated by the deprotonation of m-cresol, acts as a nucleophile and attacks the electrophilic carbon of ethyl bromoacetate, leading to the displacement of the bromide ion and the formation of the desired ether.

Reaction Scheme

Materials and Reagents

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )QuantityNotes
m-CresolC₇H₈O108.1410.81 g (0.1 mol)Toxic and corrosive. Handle with care in a fume hood.
Ethyl bromoacetateC₄H₇BrO₂167.0018.37 g (0.11 mol)Lachrymator and toxic. Handle in a fume hood.
Sodium Hydroxide (NaOH)NaOH40.004.40 g (0.11 mol)Corrosive.
Diethyl ether(C₂H₅)₂O74.12~200 mLHighly flammable.
Hydrochloric Acid (HCl)HCl36.46As needed (~6 M soln)Corrosive.
Saturated Sodium Bicarbonate SolutionNaHCO₃84.01~50 mL
Anhydrous Magnesium SulfateMgSO₄120.37As neededDrying agent.
Deionized WaterH₂O18.02As needed

Experimental Protocol

4.1. Preparation of Sodium m-cresolate

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 10.81 g (0.1 mol) of m-cresol.

  • In a separate beaker, dissolve 4.40 g (0.11 mol) of sodium hydroxide in 50 mL of deionized water. Caution: The dissolution is exothermic.

  • Slowly add the sodium hydroxide solution to the m-cresol in the round-bottom flask while stirring.

  • Stir the mixture at room temperature for 30 minutes to ensure the complete formation of the sodium m-cresolate salt.

4.2. Williamson Ether Synthesis

  • To the flask containing the sodium m-cresolate solution, add 18.37 g (0.11 mol) of ethyl bromoacetate dropwise using an addition funnel over a period of 15-20 minutes.

  • After the addition is complete, heat the reaction mixture to 90-100°C using a heating mantle and a temperature controller.

  • Maintain the reaction at this temperature for 2-3 hours with continuous stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

4.3. Work-up and Isolation

  • After the reaction is complete, cool the mixture to room temperature.

  • Transfer the reaction mixture to a 500 mL separatory funnel.

  • Acidify the mixture by slowly adding 6 M hydrochloric acid until the pH is acidic (test with litmus paper).

  • Extract the aqueous layer with 100 mL of diethyl ether. Separate the layers and collect the organic layer.

  • Extract the aqueous layer again with 50 mL of diethyl ether.

  • Combine the organic layers and wash with 50 mL of deionized water, followed by 50 mL of saturated sodium bicarbonate solution, and finally with 50 mL of brine (saturated NaCl solution).

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the drying agent and remove the diethyl ether by rotary evaporation to obtain the crude this compound.

4.4. Purification

  • Purify the crude product by vacuum distillation. Collect the fraction that boils at the appropriate temperature. The boiling point of the similar ortho-isomer is 119-120 °C, which can be used as a reference.[1]

Characterization

The identity and purity of the synthesized this compound (CAS: 66047-01-6, Molecular Weight: 194.23 g/mol ) can be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and FT-IR, as well as by determining its physical properties.

Expected Physical Properties (based on isomers):

PropertyValue
Boiling Point~119-120 °C (for ortho-isomer)[1]
Density~1.073 g/mL at 25 °C (for ortho-isomer)[1]
Refractive Index~1.503 at 20 °C (for ortho-isomer)[1]

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • m-Cresol is toxic and corrosive and should be handled with extreme care.

  • Ethyl bromoacetate is a lachrymator and is toxic. Avoid inhalation of vapors and contact with skin and eyes.

  • Diethyl ether is highly flammable. Ensure there are no open flames or sparks in the vicinity.

  • Sodium hydroxide and hydrochloric acid are corrosive and should be handled with care.

Experimental Workflow Diagram

SynthesisWorkflow cluster_prep Preparation of Sodium m-cresolate cluster_synthesis Williamson Ether Synthesis cluster_workup Work-up and Isolation cluster_purification Purification m_cresol m-Cresol mix1 Mix and Stir m_cresol->mix1 naoh Sodium Hydroxide Solution naoh->mix1 na_m_cresolate Sodium m-cresolate Solution mix1->na_m_cresolate reaction Heat (90-100°C, 2-3h) na_m_cresolate->reaction ethyl_bromoacetate Ethyl Bromoacetate ethyl_bromoacetate->reaction crude_mixture Crude Reaction Mixture reaction->crude_mixture acidify Acidify with HCl crude_mixture->acidify extract Extract with Diethyl Ether acidify->extract wash Wash Organic Layer extract->wash dry Dry over MgSO4 wash->dry evaporate Rotary Evaporation dry->evaporate crude_product Crude Product evaporate->crude_product distillation Vacuum Distillation crude_product->distillation final_product This compound distillation->final_product

Caption: Experimental workflow for the synthesis of this compound.

References

Application of Ethyl 2-(m-tolyloxy)acetate Analogues in Broadleaf Weed Control: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The compound "Ethyl 2-(m-tolyloxy)acetate" is not a commonly registered active ingredient in herbicides. The information provided herein pertains to its close structural analogue, MCPA-ethyl (Ethyl 2-methyl-4-chlorophenoxyacetate), a widely used phenoxy herbicide for the selective control of broadleaf weeds. MCPA is a systemic, post-emergence herbicide that functions as a synthetic auxin.[1][2]

I. Application Notes

1.1 Mechanism of Action

MCPA-ethyl, like other phenoxy herbicides, mimics the action of the natural plant hormone auxin (indole-3-acetic acid or IAA).[3] It is readily absorbed by the leaves and roots of susceptible plants and translocates to the meristematic tissues, where active growth occurs. At these sites, it disrupts normal hormonal balance, leading to uncontrolled and disorganized cell division and elongation. This ultimately results in characteristic symptoms such as leaf curling and twisting (epinasty), stem swelling, and eventual plant death.[3][4] The herbicidal effect is selective, with broadleaf (dicotyledonous) plants being highly susceptible, while grass (monocotyledonous) crops exhibit tolerance.[3]

1.2 Weed Control Spectrum

MCPA-ethyl is effective against a wide range of annual and perennial broadleaf weeds.[1] Efficacy is dependent on the weed species, growth stage, and environmental conditions at the time of application. For optimal results, weeds should be young and actively growing.[5][6]

Table 1: Weeds Controlled by MCPA Formulations

Common NameScientific NameSusceptibility
ArrowheadSagittaria spp.Most Susceptible[6]
BeggartickBidens spp.Most Susceptible[6]
Canada ThistleCirsium arvenseSusceptible[6]
CapeweedArctotheca calendulaSusceptible[5][7]
CharlockSinapis arvensisSusceptible[5]
Common Sow ThistleSonchus oleraceusSusceptible[7]
DandelionTaraxacum officinaleSusceptible[5]
DocksRumex spp.Susceptible[5]
DoublegeeEmex australisSusceptible[5][7]
Fat HenChenopodium albumSusceptible[5][7]
Field BindweedConvolvulus arvensisSusceptible[5]
Hedge MustardSisymbrium officinaleSusceptible[5]
JimsonweedDatura stramoniumMost Susceptible[6]
LambsquartersChenopodium albumMost Susceptible[6]
Paterson's CurseEchium plantagineumSusceptible[7]
PuncturevineTribulus terrestrisMost Susceptible[6]
RagweedAmbrosia spp.Most Susceptible[6]
Saffron ThistleCarthamus lanatusSusceptible[7]
Spear ThistleCirsium vulgareSusceptible[7]
Variegated ThistleSilybum marianumSusceptible[7]
Water PlantainAlisma spp.Most Susceptible[6]
Wild RadishRaphanus raphanistrumSusceptible[5][7]
Wild TurnipBrassica tournefortiiSusceptible[5][7]

1.3 Crop Tolerance and Application Rates

MCPA-ethyl and other MCPA formulations are registered for use in various crops. Application rates and timing are critical to ensure weed control without causing significant crop injury.[8]

Table 2: Recommended Application Rates of MCPA Formulations in Various Crops

CropRecommended Rate (Product/ha)Application TimingTarget Weeds
Wheat, Barley, Oats, Triticale, Cereal Rye460 mL - 2.1 LFrom 5-leaf stage to early boot stage.[5][6]General broadleaf weeds.[5]
Rice1.5 L in 22 L water (NSW, Australia)Mid-tillering to fully tillered stage.[7]Dirty Dora, Sedges, Star Fruit.[7]
Flax (Linseed)325 mL - 0.5 pint/acreWhen crop is 8-20 cm high, before budding.[5][6]General broadleaf weeds.[5][6]
Established Grass Pastures460 mL - 2.7 LWhen weeds are actively growing at the early rosette stage.[5]General broadleaf weeds and thistles.[7]
Sub-clover Pastures700 mL - 1.4 LAutumn and early winter, when clover has 4-20 trifoliate leaves.[7]Capeweed, Dock seedlings, Fat-hen, Paterson's Curse, Thistles, Wild Radish.[7]
Turf/Lawns50 mL in 5 L water per 100 m²On actively growing weeds. A repeat application can be made after 14 days.[9]Annual broadleaf weeds.[9]

Note: Application rates are provided as a general guide. Users must consult the specific product label for the formulation being used for precise rates, timings, and safety precautions.

II. Experimental Protocols

2.1 Greenhouse-Based Herbicide Efficacy Bioassay

This protocol outlines a whole-plant bioassay to determine the efficacy of MCPA-ethyl on a target broadleaf weed species.

2.1.1 Materials

  • Certified seeds of a susceptible broadleaf weed species (e.g., Sinapis arvensis - Charlock Mustard).

  • Potting medium (e.g., a 2:1:1 mix of loam, sand, and peat).

  • Pots (e.g., 10 cm diameter).

  • Greenhouse facilities with controlled temperature (20-25°C), humidity (50-70%), and photoperiod (16:8 h light:dark).

  • Technical grade MCPA-ethyl.

  • Formulation reagents (e.g., acetone, surfactant).

  • Laboratory track sprayer calibrated to deliver a specific volume (e.g., 200 L/ha).

  • Analytical balance, volumetric flasks, pipettes.

  • Personal Protective Equipment (PPE): lab coat, gloves, safety glasses.

2.1.2 Procedure

  • Plant Propagation:

    • Fill pots with the potting medium and moisten.

    • Sow 5-10 seeds per pot and cover lightly with soil.

    • Water as needed and allow seedlings to emerge.

    • After emergence, thin seedlings to three uniform plants per pot.

    • Grow plants in the greenhouse until they reach the 2-4 true leaf stage.

  • Herbicide Preparation:

    • Prepare a stock solution of MCPA-ethyl by dissolving a known weight of the technical grade active ingredient in a suitable solvent (e.g., acetone).

    • From the stock solution, prepare a series of dilutions to achieve the desired application rates (e.g., 0, 100, 200, 400, 800, 1600 g a.i./ha). The '0' rate serves as the untreated control.

    • Incorporate a non-ionic surfactant into the spray solutions at a concentration of 0.1-0.25% (v/v) to enhance leaf wetting and herbicide uptake.

  • Herbicide Application:

    • Arrange the pots in a completely randomized design under the laboratory track sprayer. Include at least four replicate pots per treatment rate.

    • Calibrate the sprayer to deliver the desired spray volume.

    • Apply the different herbicide rates to the respective pots.

    • Return the treated plants to the greenhouse and position them in a randomized layout.

  • Data Collection and Analysis:

    • Visual Injury Assessment: At 7, 14, and 21 days after treatment (DAT), visually assess the percentage of weed control for each pot on a scale of 0% (no effect) to 100% (complete plant death).

    • Biomass Reduction: At 21 DAT, harvest the above-ground plant material from each pot.

    • Dry the harvested biomass in a forced-air oven at 70°C for 72 hours or until a constant weight is achieved.

    • Record the dry weight for each pot.

    • Calculate the percent biomass reduction relative to the untreated control.

    • Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a means separation test, or dose-response regression analysis to determine the GR50 - the dose required for 50% growth reduction).

III. Visualizations

3.1 Synthetic Auxin Signaling Pathway

Synthetic_Auxin_Signaling_Pathway cluster_cell Plant Cell MCPA MCPA-ethyl (Synthetic Auxin) TIR1_AFB SCF-TIR1/AFB Receptor Complex MCPA->TIR1_AFB binds to Aux_IAA Aux/IAA Repressor TIR1_AFB->Aux_IAA recruits Ubiquitin Ubiquitination TIR1_AFB->Ubiquitin ARF Auxin Response Factor (ARF) Aux_IAA->ARF represses Proteasome 26S Proteasome Degradation Aux_IAA->Proteasome Auxin_Genes Auxin-Responsive Genes ARF->Auxin_Genes activates Transcription Transcription Ubiquitin->Aux_IAA tags for degradation Response Uncontrolled Growth & Plant Death Transcription->Response

Caption: Synthetic auxin (MCPA) signaling pathway leading to weed mortality.

3.2 Experimental Workflow for Herbicide Efficacy Testing

Herbicide_Efficacy_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Collection & Analysis Seed_Selection 1. Seed Selection (Target Weed) Plant_Propagation 2. Plant Propagation (Greenhouse) Seed_Selection->Plant_Propagation Herbicide_Prep 3. Herbicide Preparation (Dose Range) Plant_Propagation->Herbicide_Prep Application 4. Herbicide Application (Track Sprayer) Herbicide_Prep->Application Incubation 5. Incubation (Controlled Environment) Application->Incubation Visual_Assessment 6. Visual Assessment (0-100% Control) Incubation->Visual_Assessment Biomass_Harvest 7. Biomass Harvest & Dry Weight Visual_Assessment->Biomass_Harvest Data_Analysis 8. Statistical Analysis (e.g., GR50) Biomass_Harvest->Data_Analysis

Caption: Workflow for greenhouse-based herbicide efficacy evaluation.

References

Application Notes and Protocols for Assessing the Phytotoxicity of Ethyl 2-(m-tolyloxy)acetate

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Ethyl 2-(m-tolyloxy)acetate is a chemical compound for which the phytotoxic effects are not well characterized. These application notes provide a comprehensive experimental design for evaluating its potential toxicity to terrestrial plants. The described protocols are based on internationally recognized guidelines, such as those from the Organization for Economic Co-operation and Development (OECD) and the Environmental Protection Agency (EPA), ensuring the generation of robust and reliable data.[1][2][3][4][5][6] The methodologies outlined herein are intended for researchers, scientists, and drug development professionals to assess the impact of this compound on key indicators of plant health, including seed germination, root elongation, and biomass accumulation.

Experimental Design

The overall experimental design involves a tiered approach, beginning with a range-finding test to determine appropriate concentrations of this compound for definitive testing. This is followed by detailed phytotoxicity assays measuring critical plant growth parameters.

Tier 1: Range-Finding Test

A preliminary range-finding study is essential to identify the concentration range of this compound that causes observable effects on the selected plant species. This test is typically conducted over a broad range of concentrations (e.g., 0.1, 1, 10, 100, 1000 mg/L or mg/kg of soil). The results of this initial screen will inform the concentration levels for the definitive tests.

Tier 2: Definitive Phytotoxicity Assays

Based on the range-finding test, a definitive series of experiments will be conducted to quantify the phytotoxic effects of this compound. These assays will focus on the following key endpoints:

  • Seed Germination: To determine the effect of the compound on the ability of seeds to germinate.

  • Root Elongation: To assess the impact on early seedling development and root growth, which is often a sensitive indicator of toxicity.[7]

  • Vegetative Vigor: To evaluate the overall health and growth of young plants by measuring shoot height and biomass.[2]

For these assays, a minimum of five concentrations of this compound, along with a negative control (no test substance) and a solvent control (if applicable), should be used. Each treatment group and control should have a sufficient number of replicates for statistical power.

Test Species

A selection of both monocotyledonous and dicotyledonous plant species is recommended to provide a broader understanding of the compound's phytotoxicity. Commonly used test species include:

  • Monocots: Oat (Avena sativa), Ryegrass (Lolium perenne), Corn (Zea mays)

  • Dicots: Lettuce (Lactuca sativa), Radish (Raphanus sativus), Soybean (Glycine max)

The choice of species can be tailored to specific research questions or regulatory requirements.

Experimental Protocols

Protocol 1: Seed Germination Assay (Filter Paper Method)

This protocol assesses the effect of this compound on seed germination.

Materials:

  • Petri dishes (9 cm diameter)

  • Filter paper (Whatman No. 1 or equivalent)

  • Seeds of selected test species

  • This compound stock solution

  • Solvent (if required, e.g., acetone, ethanol)

  • Distilled water

  • Incubator or growth chamber

Procedure:

  • Prepare a series of dilutions of this compound from the stock solution. The final concentrations should be based on the range-finding test.

  • Place two layers of filter paper in each Petri dish.

  • Pipette 5 mL of each test concentration or control solution onto the filter paper in the Petri dishes.

  • Place a predetermined number of seeds (e.g., 20) evenly spaced on the moistened filter paper.

  • Seal the Petri dishes with parafilm to prevent evaporation.

  • Incubate the Petri dishes in the dark at a constant temperature (e.g., 25 ± 1°C) for a period of 5-7 days, or until germination in the control group is at least 70%.[2]

  • A seed is considered germinated when the radicle has emerged and is at least 2 mm long.

  • At the end of the incubation period, count the number of germinated seeds in each Petri dish.

  • Calculate the germination percentage for each treatment and control.

Protocol 2: Root Elongation Assay

This protocol measures the sublethal effects of the test substance on early root growth.

Materials:

  • Germinated seeds from Protocol 1 (or pre-germinated seeds)

  • Petri dishes or larger transparent containers

  • Filter paper or absorbent pads

  • This compound solutions

  • Ruler or digital caliper

Procedure:

  • Prepare test solutions as described in Protocol 1.

  • Line the bottom of the containers with filter paper.

  • Moisten the filter paper with the respective test solutions.

  • Carefully place a set number of germinated seedlings (e.g., 5-10) with similar initial root lengths in each container.

  • Orient the seedlings so that the roots are pointing downwards.

  • Seal the containers and place them in an upright position in a growth chamber with controlled light (e.g., 16:8 hour light:dark cycle) and temperature (e.g., 25 ± 1°C) for 3-5 days.

  • At the end of the exposure period, carefully remove the seedlings and measure the length of the primary root of each seedling.

  • Calculate the average root length for each treatment and control.

Protocol 3: Vegetative Vigor Assay (Soil Method)

This protocol evaluates the effects of this compound on seedling emergence and early plant growth in a more realistic soil matrix.[3][5]

Materials:

  • Pots or containers (e.g., 10 cm diameter)

  • Standard potting soil or artificial soil substrate

  • Seeds of selected test species

  • This compound

  • Solvent (if required)

  • Balance

  • Drying oven

  • Growth chamber or greenhouse with controlled conditions

Procedure:

  • Prepare the test substance concentrations. For soil application, this compound can be mixed into the soil. If a solvent is used, it should be allowed to evaporate completely before planting.

  • Fill each pot with a known amount of the treated or control soil.

  • Sow a specified number of seeds (e.g., 5-10) at a uniform depth in each pot.

  • Place the pots in a growth chamber or greenhouse with controlled temperature, humidity, and light conditions.

  • Water the plants as needed, ensuring consistent moisture levels across all treatments.

  • The study duration is typically 14 to 21 days after 50% of the control seedlings have emerged.[3]

  • During the study, observe the plants for any visible signs of phytotoxicity, such as chlorosis, necrosis, or malformations.

  • At the end of the study, count the number of emerged seedlings in each pot to determine the emergence rate.

  • Measure the shoot height of each surviving plant.

  • Carefully harvest the shoots from each pot, wash off any soil, and determine the fresh weight.

  • Dry the shoots in an oven at 70°C until a constant weight is achieved to determine the dry weight (biomass).

Data Presentation

The quantitative data generated from these experiments should be summarized in clear and structured tables to facilitate comparison between treatment groups.

Table 1: Effect of this compound on Seed Germination

Concentration (mg/L)Number of Seeds TestedNumber of Germinated SeedsGermination Rate (%)Inhibition (%)
Control605896.70.0
1605795.01.8
10605286.710.3
50604168.329.4
100602541.756.9
25060813.386.2

Table 2: Effect of this compound on Root Elongation

Concentration (mg/L)Number of SeedlingsMean Root Length (mm) ± SDInhibition (%)
Control3045.2 ± 5.10.0
13043.8 ± 4.93.1
103035.1 ± 6.222.3
503018.7 ± 4.558.6
100309.3 ± 3.179.4
250302.1 ± 1.595.4

Table 3: Effect of this compound on Vegetative Vigor (21-day study)

Concentration (mg/kg soil)Emergence Rate (%)Mean Shoot Height (cm) ± SDMean Shoot Dry Weight (mg) ± SD
Control98.015.6 ± 2.1250.4 ± 35.2
1096.514.9 ± 1.9241.8 ± 30.1
5090.212.3 ± 2.5198.5 ± 28.7
10075.68.1 ± 1.8112.3 ± 21.5
25040.14.2 ± 1.555.7 ± 15.9
50015.31.8 ± 0.921.2 ± 9.8

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_assays Phytotoxicity Assays cluster_data Data Collection & Analysis cluster_report Reporting prep_compound Prepare this compound Stock Solution prep_dilutions Create Serial Dilutions prep_compound->prep_dilutions prep_controls Prepare Controls (Negative & Solvent) prep_dilutions->prep_controls assay_germ Seed Germination Assay (Protocol 1) prep_dilutions->assay_germ assay_root Root Elongation Assay (Protocol 2) prep_dilutions->assay_root assay_vigor Vegetative Vigor Assay (Protocol 3) prep_dilutions->assay_vigor collect_germ Measure Germination Rate assay_germ->collect_germ collect_root Measure Root Length assay_root->collect_root collect_vigor Measure Emergence, Height, and Biomass assay_vigor->collect_vigor analysis Statistical Analysis (e.g., EC50, NOEC) collect_germ->analysis collect_root->analysis collect_vigor->analysis report Summarize Findings in Application Note analysis->report

Caption: Workflow for assessing the phytotoxicity of this compound.

Hypothetical Signaling Pathway of Phytotoxicity

G compound This compound (Xenobiotic) uptake Plant Uptake (Root/Shoot) compound->uptake ros Reactive Oxygen Species (ROS) Generation uptake->ros hormone Hormone Imbalance (e.g., Auxin, Gibberellin) uptake->hormone stress Oxidative Stress ros->stress antioxidant Antioxidant Defense System (e.g., SOD, CAT) stress->antioxidant Counteracted by damage Cellular Damage (Lipid Peroxidation, DNA Damage) stress->damage growth_inhibition Inhibition of Growth (Root & Shoot) damage->growth_inhibition hormone->growth_inhibition germination_failure Germination Failure hormone->germination_failure

References

Application Notes and Protocols for Studying the Metabolic Fate of Ethyl 2-(m-tolyloxy)acetate in Soil

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The metabolic pathway and quantitative data presented in this document are hypothetical and for illustrative purposes only. No specific experimental data on the soil metabolism of Ethyl 2-(m-tolyloxy)acetate is publicly available at the time of this writing. The proposed pathway is based on the chemical structure of the molecule and general principles of pesticide degradation in soil. The experimental protocol is based on internationally recognized guidelines.

Introduction

This compound is a chemical compound with potential applications in various industries. Understanding its environmental fate, particularly its transformation and persistence in soil, is crucial for a comprehensive environmental risk assessment. This document provides a detailed protocol for studying the aerobic metabolic fate of this compound in soil, in accordance with the principles outlined in OECD Guideline 307 and US EPA OCSPP 835.4100.[1][2][3][4][5][6][7][8][9][10]

The primary objectives of this study are:

  • To determine the rate of degradation of this compound in a range of representative soils.

  • To identify the major transformation products and elucidate the metabolic pathway.

  • To quantify the distribution of the parent compound and its metabolites in the soil matrix over time.

  • To assess the extent of mineralization to carbon dioxide and the formation of non-extractable residues.

Proposed Metabolic Pathway

Based on the chemical structure of this compound, which contains both an ester and an ether linkage, a plausible degradation pathway in soil is proposed to involve two primary routes:

  • Route 1: Ester Hydrolysis: The ethyl ester group is susceptible to hydrolysis, mediated by microbial esterases or chemical processes in the soil, to form 2-(m-tolyloxy)acetic acid and ethanol.

  • Route 2: Ether Cleavage: The ether bond connecting the tolyl group and the acetate moiety may be cleaved through oxidative processes by soil microorganisms.[2][11][12][13][14] This could lead to the formation of m-cresol and other downstream products.

Further degradation of these initial metabolites is expected, potentially leading to ring hydroxylation and subsequent ring cleavage, and ultimately mineralization to CO2.

G parent This compound metabolite1 2-(m-tolyloxy)acetic acid parent->metabolite1 Ester Hydrolysis metabolite2 m-Cresol parent->metabolite2 Ether Cleavage metabolite3 Further degradation products metabolite1->metabolite3 metabolite2->metabolite3 mineralization CO2 + H2O metabolite3->mineralization G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_results Results soil_prep Soil Collection & Characterization application Application to Soil Samples soil_prep->application substance_prep Test Substance Preparation (Radiolabeled) substance_prep->application incubation Aerobic Incubation (Controlled Temperature & Moisture) application->incubation sampling Time-course Sampling incubation->sampling mineralization Trapping & Analysis of 14CO2 incubation->mineralization extraction Soil Extraction sampling->extraction analysis HPLC & LC-MS/MS Analysis extraction->analysis bound_residues Analysis of Non-extractable Residues extraction->bound_residues quantification Quantification of Parent & Metabolites analysis->quantification data_analysis Data Analysis & DT50/DT90 Calculation quantification->data_analysis mineralization->data_analysis bound_residues->data_analysis pathway Metabolic Pathway Elucidation data_analysis->pathway

References

Use of Ethyl 2-(m-tolyloxy)acetate as a key intermediate in organic synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction: Ethyl 2-(m-tolyloxy)acetate is a versatile aromatic ether that serves as a crucial building block in the synthesis of a variety of organic molecules. Its chemical structure, featuring a tolyloxy group attached to an ethyl acetate moiety, makes it a valuable precursor for the introduction of the tolyloxy pharmacophore in drug discovery and a key intermediate in the production of agrochemicals. This document provides detailed application notes and experimental protocols for the synthesis and utilization of this compound in organic synthesis.

Physicochemical Properties

PropertyValue (for Ethyl 2-(o-tolyloxy)acetate)
CAS Number 66047-01-6[1][2][3]
Molecular Formula C₁₁H₁₄O₃
Molecular Weight 194.23 g/mol [4][5]
Boiling Point 119-120 °C (lit.)[5][6]
Density 1.073 g/mL at 25 °C (lit.)[5][6]
Refractive Index (n20/D) 1.503 (lit.)[5][6]

Applications in Organic Synthesis

The primary application of this compound lies in its role as a key intermediate for the synthesis of phenoxyacetic acid herbicides and as a potential building block in the development of novel pharmaceutical agents.

Intermediate in Herbicide Synthesis

This compound is a direct precursor to 2-(m-tolyloxy)acetic acid, which can be further modified to produce herbicides like MCPA (2-methyl-4-chlorophenoxyacetic acid). The synthesis involves the hydrolysis of the ethyl ester to the corresponding carboxylic acid.

Reaction Pathway:

G A This compound B Hydrolysis (e.g., NaOH, H₂O, Heat) A->B C 2-(m-tolyloxy)acetic acid B->C D Chlorination C->D E MCPA Herbicide D->E

Caption: Synthesis of MCPA from this compound.

Building Block in Drug Discovery

The tolyloxy moiety is present in various biologically active compounds. This compound provides a convenient starting material for incorporating this structural motif into potential drug candidates. The ester functionality can be easily modified through reactions such as hydrolysis, amidation, or reduction to access a diverse range of derivatives for biological screening. While specific examples for the meta-isomer are not prevalent in the provided search results, the general utility of phenoxyacetic acid derivatives in medicinal chemistry is well-established.

Experimental Protocols

Protocol 1: Synthesis of this compound via Williamson Ether Synthesis

This protocol is adapted from general Williamson ether synthesis procedures.[7][8][9]

Reaction:

G A m-Cresol C Base (e.g., K₂CO₃) Solvent (e.g., Acetone) A->C B Ethyl Chloroacetate B->C D This compound C->D

Caption: Williamson ether synthesis of this compound.

Materials:

  • m-Cresol

  • Ethyl chloroacetate

  • Anhydrous potassium carbonate (K₂CO₃)

  • Acetone (anhydrous)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred solution of m-cresol (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (1.5 eq).

  • Add ethyl chloroacetate (1.2 eq) dropwise to the suspension.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to remove the acetone.

  • Dissolve the residue in diethyl ether and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation to yield this compound as a liquid.

Quantitative Data (Expected): While a specific yield for this reaction was not found in the search results, typical Williamson ether syntheses can provide yields ranging from 50% to 95%.[10]

Protocol 2: Hydrolysis of this compound to 2-(m-tolyloxy)acetic acid

This protocol describes the basic hydrolysis of the ester to the corresponding carboxylic acid.[11]

Reaction:

G A This compound B 1. NaOH, H₂O, Heat 2. HCl (aq) A->B C 2-(m-tolyloxy)acetic acid B->C

Caption: Hydrolysis of this compound.

Materials:

  • This compound

  • Sodium hydroxide (NaOH)

  • Water

  • Hydrochloric acid (HCl, concentrated)

  • Diethyl ether

Procedure:

  • Dissolve this compound (1.0 eq) in a solution of sodium hydroxide (2.0 eq) in water.

  • Heat the mixture to reflux for 2-3 hours, or until the reaction is complete as monitored by TLC.

  • Cool the reaction mixture to room temperature and acidify to pH 2 with concentrated hydrochloric acid.

  • Extract the aqueous layer with diethyl ether (3 x volumes).

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to yield 2-(m-tolyloxy)acetic acid. The product may be purified further by recrystallization if necessary.

Quantitative Data (Expected): Hydrolysis reactions of this type typically proceed in high yields, often exceeding 90%.

Spectroscopic Data (Predicted)

While experimental spectra for this compound were not found, the expected spectroscopic features can be predicted based on its structure and data for similar compounds.

¹H NMR:

  • Ethyl group: A triplet at approximately 1.2-1.3 ppm (3H, -CH₃) and a quartet at approximately 4.1-4.2 ppm (2H, -OCH₂-).[10]

  • Methylene group: A singlet at approximately 4.6-4.7 ppm (2H, -OCH₂CO-).

  • Tolyloxy group: A singlet for the methyl group around 2.3 ppm (3H, Ar-CH₃) and a series of multiplets in the aromatic region (6.7-7.3 ppm, 4H).

¹³C NMR:

  • Ethyl group: Signals around 14 ppm (-CH₃) and 61 ppm (-OCH₂-).

  • Methylene group: A signal around 65 ppm (-OCH₂CO-).

  • Ester carbonyl: A signal around 169 ppm (C=O).

  • Tolyloxy group: A signal for the methyl group around 21 ppm (Ar-CH₃) and aromatic signals between 110 and 160 ppm.

IR Spectroscopy:

  • C=O stretch (ester): A strong absorption band in the region of 1735-1750 cm⁻¹.[12]

  • C-O stretch (ester and ether): Strong absorptions in the region of 1000-1300 cm⁻¹.[12]

  • Aromatic C-H stretch: Absorptions above 3000 cm⁻¹.

  • Aliphatic C-H stretch: Absorptions below 3000 cm⁻¹.

Conclusion

This compound is a valuable and versatile intermediate in organic synthesis. The protocols provided herein offer a foundation for its preparation and subsequent use in the synthesis of herbicides and as a starting point for the development of new pharmaceutical compounds. Further research into its applications in medicinal chemistry is warranted to fully explore its potential as a scaffold for bioactive molecules.

References

Application Notes and Protocols for Pilot-Scale Production and Purification of Ethyl 2-(m-tolyloxy)acetate

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Ethyl 2-(m-tolyloxy)acetate is a chemical intermediate with potential applications in the pharmaceutical and fine chemical industries. Its synthesis involves key organic reactions, and its purification to a high degree of purity is essential for its use in further downstream processes. These application notes provide a detailed protocol for the pilot-scale production and purification of this compound, intended for researchers, scientists, and professionals in drug development and chemical manufacturing. The described process is based on a two-step synthesis followed by a multi-step purification procedure.

Chemical Reaction Scheme:

The overall synthesis can be represented by the following reactions:

  • Step 1: Williamson Ether Synthesis

    • m-cresol + Sodium Hydroxide → Sodium m-cresolate .

  • Step 2: Esterification

    • Sodium m-cresolate + Ethyl Chloroacetate → this compound + Sodium Chloride .

Experimental Protocols

I. Pilot-Scale Synthesis of this compound

This protocol details the synthesis of this compound in a pilot-plant setting, targeting a multi-kilogram scale production.

Materials and Equipment:

  • 200 L glass-lined reactor with overhead stirring, reflux condenser, and temperature control.

  • 50 L addition funnel.

  • Receiving vessels.

  • Personal Protective Equipment (PPE): Chemical resistant gloves, safety goggles, lab coat, and respirator.

Procedure:

  • Reactor Preparation: Ensure the 200 L reactor is clean, dry, and inerted with nitrogen gas.

  • Charge of Reactants:

    • Charge the reactor with 100 L of Toluene.

    • Add 10.8 kg (100 mol) of m-cresol to the reactor with stirring.

    • Slowly add 4.4 kg (110 mol) of sodium hydroxide pellets to the stirred solution. An exothermic reaction will occur, and the temperature should be maintained below 50°C.

  • Formation of Sodium m-cresolate:

    • After the addition of sodium hydroxide, continue stirring the mixture at room temperature for 1 hour to ensure complete formation of the sodium salt.

  • Addition of Ethyl Chloroacetate:

    • Slowly add 13.5 kg (110 mol) of ethyl chloroacetate to the reaction mixture via the addition funnel over a period of 2 hours. Maintain the reaction temperature between 60-70°C.

  • Reaction Completion:

    • After the addition is complete, heat the reaction mixture to reflux (approximately 110°C) and maintain for 4-6 hours.

    • Monitor the reaction progress by taking samples and analyzing them using Gas Chromatography (GC). The reaction is considered complete when the m-cresol peak is less than 2% of the product peak area.

  • Cooling and Quenching:

    • Once the reaction is complete, cool the reactor contents to room temperature.

    • Slowly add 50 L of water to the reactor to quench the reaction and dissolve the sodium chloride byproduct.

II. Pilot-Scale Purification of this compound

This protocol describes the purification of the synthesized crude this compound to achieve high purity.

Materials and Equipment:

  • 500 L separation funnel or extraction vessel.

  • Fractional distillation unit with a packed column (e.g., Raschig rings or structured packing) and vacuum capability.

  • Rotary evaporator.

  • Analytical instruments: Gas Chromatograph (GC), High-Performance Liquid Chromatograph (HPLC).

Procedure:

  • Work-up and Extraction:

    • Transfer the quenched reaction mixture to a 500 L extraction vessel.

    • Allow the layers to separate. The upper organic layer contains the product, and the lower aqueous layer contains dissolved salts and impurities.

    • Separate the aqueous layer and extract it with 2 x 20 L of Toluene to recover any dissolved product.

    • Combine all organic layers.

  • Washing:

    • Wash the combined organic layer with 50 L of 5% sodium bicarbonate solution to remove any unreacted acidic impurities.

    • Wash with 50 L of brine solution to remove residual water.

  • Solvent Removal:

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter the drying agent.

    • Concentrate the organic phase under reduced pressure using a rotary evaporator to remove the Toluene.

  • Fractional Distillation:

    • Transfer the crude product to the fractional distillation unit.

    • Perform the distillation under vacuum. Collect the fraction boiling at 119-120 °C at atmospheric pressure (adjusting for vacuum).[1][2]

    • Collect the main fraction of this compound.

Data Presentation

Table 1: Reactant and Product Quantities for Pilot-Scale Synthesis

CompoundMolecular Weight ( g/mol )Moles (mol)Quantity (kg)
m-Cresol108.1410010.8
Sodium Hydroxide40.001104.4
Ethyl Chloroacetate122.5511013.5
Theoretical Yield 180.22 100 18.0

Table 2: Purity and Yield at Different Stages

StageDescriptionPurity (by GC)Yield (%)
1Crude Reaction Mixture~75%-
2After Extraction & Washing~90%~95% (recovery)
3After Fractional Distillation>99%~85% (overall)

Visualizations

G cluster_synthesis Synthesis Stage cluster_purification Purification Stage Reactants Reactants: m-Cresol Sodium Hydroxide Ethyl Chloroacetate Toluene Reactor 200 L Glass-Lined Reactor Reaction at 60-70°C, then reflux Reactants->Reactor Charge Crude_Mixture Crude Reaction Mixture Reactor->Crude_Mixture Reaction Completion Extraction Extraction & Washing (Toluene/Water) Crude_Mixture->Extraction Quench & Transfer Solvent_Removal Solvent Removal (Rotary Evaporator) Extraction->Solvent_Removal Organic Phase Distillation Fractional Distillation (Vacuum) Solvent_Removal->Distillation Crude Product Final_Product Purified this compound (>99% Purity) Distillation->Final_Product Collect Main Fraction

Caption: Workflow for the pilot-scale production and purification of this compound.

References

Application Notes & Protocols for Field Trial Evaluation of Ethyl 2-(m-tolyloxy)acetate-based Herbicides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Note: Introduction to Ethyl 2-(m-tolyloxy)acetate Evaluation

This compound is a member of the phenoxy herbicide family, which typically functions as synthetic auxins. These herbicides mimic the natural plant growth hormone indole-3-acetic acid (IAA), leading to uncontrolled and disorganized growth in susceptible broadleaf weeds, ultimately causing their death. To bring a new herbicide like this compound to market, rigorous and standardized field trials are essential. These trials are necessary to determine its efficacy against target weed species, assess its selectivity and safety for desired crops (phytotoxicity), establish optimal application rates, and understand its behavior under various environmental conditions.

The following protocols provide a comprehensive framework for conducting scientifically sound field trials. Adherence to these standardized methodologies ensures the generation of reliable, reproducible, and high-quality data suitable for regulatory submission, product development, and market positioning.[1][2] The key objectives of these trials are to evaluate weed control efficacy, crop tolerance, and the impact on yield.[3] Trials should ideally be conducted over multiple seasons and in different geographical locations to account for variability in climate, soil type, and weed populations.[4][5][6]

Principle of Action: Synthetic Auxin Pathway

Phenoxy herbicides like this compound are absorbed by the leaves and roots of the plant and translocated to the meristematic tissues. There, they bind to auxin-binding proteins, disrupting normal hormonal balance. This leads to a cascade of effects including epinasty, stem twisting, and ultimately, cell death.

Synthetic_Auxin_Pathway herbicide This compound (Synthetic Auxin) receptor Auxin Receptor (e.g., TIR1/AFB) herbicide->receptor Binds to repressor Aux/IAA Repressor Proteins receptor->repressor Targets for Degradation arf Auxin Response Factors (ARFs) repressor->arf Represses gene_exp Expression of Auxin-Responsive Genes arf->gene_exp Activates uncontrolled_growth Uncontrolled Cell Division, Elongation, and Differentiation gene_exp->uncontrolled_growth Leads to plant_death Plant Death uncontrolled_growth->plant_death Results in

Caption: Simplified signaling pathway for synthetic auxin herbicides.

Experimental Design and Setup Protocol

A robust experimental design is crucial for minimizing bias and obtaining statistically valid results.[7] The Randomized Complete Block Design (RCBD) is the most commonly used and recommended design for agricultural field research as it accounts for field variability.[7][8]

Site Selection
  • History : Choose a site with a known history of uniform weed infestation of the target species.[9] Avoid areas that have been treated with herbicides having long residual activity in the previous season.[10]

  • Uniformity : Select a location with uniform soil type, topography, and fertility to minimize variability.[9][11]

  • Accessibility : Ensure the site is accessible for machinery and personnel throughout the trial period.

  • Buffers : Leave adequate buffer zones around the entire trial area to prevent interference from external factors like spray drift from adjacent fields.[4][8]

Experimental Design: Randomized Complete Block (RCBD)
  • Treatments : Define all treatments to be tested. This must include:

    • An untreated control plot for baseline comparison.[11][12]

    • The candidate herbicide, this compound, at several application rates (e.g., proposed label rate, half rate, and double rate).

    • A positive control or reference product (a current market standard herbicide).

  • Replication : Replicate each treatment a minimum of four times.[5][6]

  • Blocking : Divide the experimental area into blocks, where each block is as uniform as possible. The number of plots in each block must equal the number of treatments.

  • Randomization : Within each block, randomly assign the treatments to the individual plots.[7][8] This ensures that each treatment has an equal chance of being applied to any plot, minimizing bias from field variation.

Plot Layout
  • Plot Size : Each experimental plot should be at least 10 square meters.[5] The size should be sufficient to allow for representative data collection and minimize edge effects.

  • Marking : Clearly mark the corners of each plot with stakes for easy identification throughout the season.[4]

  • Separation : Ensure individual plots are sufficiently separated to prevent cross-contamination from spray drift. Untreated buffer rows between plots are recommended.[8]

Field_Trial_Workflow planning 1. Trial Planning - Define Objectives - Select Treatments & Rates site_selection 2. Site Selection - Uniform Weed Pressure - Consistent Soil Type planning->site_selection design 3. Experimental Design - Randomized Complete Block - Min. 4 Replications site_selection->design layout 4. Plot Layout & Marking design->layout application 5. Herbicide Application - Calibrate Sprayer - Record Conditions layout->application data_collection 6. Data Collection - Efficacy (Weed Control) - Phytotoxicity (Crop Injury) - Yield Measurement application->data_collection analysis 7. Statistical Analysis - ANOVA - Mean Separation (e.g., LSD) data_collection->analysis reporting 8. Final Report - Summarize Findings - Document Protocols analysis->reporting

Caption: General workflow for conducting a herbicide field trial.

Herbicide Application Protocol

Accurate application is critical for the integrity of the trial.

  • Equipment : Use a research-grade plot sprayer designed for small-plot applications. Ensure the sprayer is clean and properly calibrated to deliver the intended volume per unit area.

  • Timing : Apply the herbicide at the correct crop and weed growth stage as specified in the trial objectives.[4] Post-emergence herbicides are most effective when weeds are small and actively growing.

  • Weather Conditions : Record all environmental conditions at the time of application, including air temperature, relative humidity, wind speed and direction, and cloud cover.[5] Avoid spraying in high winds to prevent drift or when rain is imminent.[13][14]

  • Herbicide Preparation :

    • Calculate the precise amount of this compound formulation and water needed for each plot based on the application rate and sprayer output.

    • If required, include any specified adjuvants or surfactants according to the protocol.

    • Prepare the spray solution for each treatment separately and label containers clearly.

  • Application :

    • Spray each plot uniformly, ensuring complete coverage.

    • Use shields to prevent spray drift between adjacent plots.

    • Thoroughly clean the sprayer between applying different treatments to prevent cross-contamination.

Data Collection Protocols

Systematic and unbiased data collection is essential for evaluating the herbicide's performance.

Weed Control Efficacy Assessment
  • Method : Visual rating is a fast and effective method for evaluating weed control.[4] This involves visually assessing the percentage of weed control in each plot compared to the untreated control plots.

  • Rating Scale : Use a standardized scale, such as 0% to 100%, where 0% = no weed control and 100% = complete weed death. The European Weed Research Council (EWRC) rating scale can also be used for a more detailed assessment.[15][16]

  • Timing : Conduct assessments at multiple time points after application (e.g., 7, 14, 28, and 56 days) to observe the speed of action and any potential weed regrowth.[4]

  • Weed Counts/Biomass : For more quantitative data, weed counts per unit area (e.g., per square meter) or weed biomass (dry weight) can be collected from designated quadrats within each plot.[11]

Crop Tolerance (Phytotoxicity) Assessment
  • Objective : To evaluate any potential injury to the crop caused by the herbicide. This is especially important at the 2x application rate.[5][6]

  • Method : Use a visual rating scale from 0% to 100%, where 0% = no visible crop injury and 100% = complete crop death. Note specific symptoms like stunting, chlorosis, necrosis, or malformation.

  • Timing : Assess phytotoxicity at regular intervals, typically starting a few days after application and continuing through the critical growth stages of the crop.[4][5] Early assessments (4-7 days) capture initial effects, while later ones (28-35 days) show recovery or long-term damage.[4]

Crop Yield Assessment
  • Objective : To determine the final effect of the weed control and any potential phytotoxicity on crop yield.

  • Method : At crop maturity, harvest a predetermined, uniform area from the center of each plot. Avoid plot edges to minimize border effects.

  • Data : Measure the harvested weight per plot. For grain crops, adjust for moisture content to a standard percentage. Convert plot yields to a standard unit (e.g., kg/hectare or bushels/acre) for analysis.

Data Presentation and Analysis

Summarize all quantitative data in tables for clear comparison and perform statistical analysis to determine if observed differences between treatments are significant.

Data Analysis
  • Use Analysis of Variance (ANOVA) appropriate for a Randomized Complete Block Design to analyze the data.

  • If the ANOVA shows significant treatment effects (e.g., P < 0.05), use a mean separation test, such as Fisher's Least Significant Difference (LSD), to compare individual treatment means.[9]

Example Data Tables

Table 1: Weed Control Efficacy (%) at 28 Days After Application (DAA)

Treatment Rate (g a.i./ha) Weed Species A (% Control) Weed Species B (% Control)
Untreated Control 0 0.0 d 0.0 d
This compound 500 85.5 b 78.3 c
This compound 1000 95.2 a 90.1 b
Reference Herbicide 1200 93.8 a 92.5 a

Means within a column followed by the same letter are not significantly different (P < 0.05, LSD Test).

Table 2: Crop Phytotoxicity (%) at 14 Days After Application (DAA)

Treatment Rate (g a.i./ha) Crop Injury (%)
Untreated Control 0 0.0 c
This compound 1000 3.5 b
This compound 2000 12.8 a
Reference Herbicide 1200 2.1 bc

Means within a column followed by the same letter are not significantly different (P < 0.05, LSD Test).

Table 3: Final Crop Yield

Treatment Rate (g a.i./ha) Yield ( kg/ha )
Untreated Control 0 1520 c
This compound 500 2850 ab
This compound 1000 3100 a
Reference Herbicide 1200 3050 a

Means within a column followed by the same letter are not significantly different (P < 0.05, LSD Test).

References

Troubleshooting & Optimization

Troubleshooting common side reactions in Ethyl 2-(m-tolyloxy)acetate synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for researchers and drug development professionals engaged in the synthesis of Ethyl 2-(m-tolyloxy)acetate via Williamson ether synthesis.

Troubleshooting Common Side Reactions and Issues

Q1: My reaction yield is significantly lower than expected. What are the potential causes?

A1: Low yields in the synthesis of this compound can stem from several factors:

  • Incomplete Deprotonation of m-Cresol: The reaction requires the formation of the m-cresolate anion. If the base used is not strong enough or is not used in sufficient quantity, a significant portion of the m-cresol will remain unreacted. Ensure you are using a strong base like sodium hydroxide or potassium carbonate.

  • Competing C-Alkylation: The m-cresolate ion is an ambident nucleophile, meaning it can react through the oxygen (O-alkylation, desired) or the aromatic ring (C-alkylation, side product). The choice of solvent plays a critical role here.[1][2] Protic solvents (e.g., water, ethanol) can solvate the oxygen atom of the phenoxide, making the carbon atoms of the ring more nucleophilic and favoring C-alkylation. Aprotic solvents like DMF or acetonitrile are recommended to favor the desired O-alkylation.[1][3]

  • Hydrolysis of Ethyl Chloroacetate: Under the basic reaction conditions, the ester functional group of ethyl chloroacetate can be hydrolyzed to chloroacetic acid. This not only consumes the alkylating agent but also neutralizes the base needed to deprotonate the m-cresol.

  • Elimination Reaction: Although less likely with a primary alkyl halide like ethyl chloroacetate, elimination reactions can still occur, especially at higher temperatures.[3]

  • Reaction Temperature and Time: The reaction is typically conducted at elevated temperatures (50-100 °C) for several hours (1-8 hours).[3] Insufficient temperature or reaction time may lead to an incomplete reaction.

Q2: I've isolated my product, but it's impure. What are the likely side products and how can I remove them?

A2: Common impurities include unreacted m-cresol, the C-alkylated side product, and hydrolyzed ethyl chloroacetate (chloroacetic acid).

  • Unreacted m-Cresol: This can be removed by washing the organic layer with an aqueous base solution (e.g., sodium bicarbonate or sodium hydroxide) during the workup. The basic wash will deprotonate the acidic m-cresol, pulling it into the aqueous layer.

  • C-Alkylated Byproduct: This is an isomer of the desired product and can be difficult to separate. Careful column chromatography is often the most effective method for separation. The choice of solvent system for chromatography will depend on the polarity difference between the O- and C-alkylated products.

  • Chloroacetic Acid: This can also be removed by washing with a basic aqueous solution.

Q3: How does the choice of base affect the reaction outcome?

A3: The base is crucial for deprotonating the m-cresol to form the nucleophilic phenoxide.

  • Strength: A sufficiently strong base is required to ensure complete deprotonation. Sodium hydroxide (NaOH) and potassium carbonate (K2CO3) are commonly used.

  • Steric Hindrance: While not a major issue with m-cresol, very bulky bases could potentially hinder the reaction.

  • Solubility: The solubility of the base in the chosen solvent system is important for an efficient reaction.

Q4: What is the role of a phase-transfer catalyst (PTC) and should I use one?

A4: A phase-transfer catalyst, such as a quaternary ammonium salt, can be beneficial, particularly in biphasic reaction systems (e.g., an organic solvent and an aqueous base).[4][5] The PTC helps to transport the phenoxide anion from the aqueous phase to the organic phase where the ethyl chloroacetate is dissolved, thereby accelerating the reaction rate and potentially increasing the yield.[1][5] Using a PTC can be a good strategy to improve reaction efficiency, especially if you are observing slow reaction rates.[1]

Quantitative Data Summary

The following table summarizes typical yields for the synthesis of aryloxyacetates under various reaction conditions, based on studies of similar systems. Note that yields for the specific synthesis of this compound may vary.

EntrySolventCatalystReaction Time (h)Temperature (°C)Yield (%)Reference
1AcetonitrileNone1-850-10050-95[3]
2DMFNone1-850-10050-95[3]
3EthanolNoneNot SpecifiedNot SpecifiedLower (C-alkylation favored)[6]
4WaterNoneNot SpecifiedNot SpecifiedLower (C-alkylation favored)[6]
5AcetoneK2CO3, PEG-600 (PTC)2.58095[1]

Ratio of O-alkylation to C-alkylation in different solvents for a similar system: [6]

SolventO-alkylation Product (%)C-alkylation Product (%)
Acetonitrile973
Methanol7228

Experimental Protocols

Detailed Methodology for this compound Synthesis

This protocol is adapted from the synthesis of 4-methylphenoxyacetic acid.[7]

Materials:

  • m-Cresol

  • Ethyl chloroacetate

  • Sodium hydroxide (or Potassium Carbonate)

  • Acetone (or DMF/Acetonitrile)

  • Diethyl ether (for extraction)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (or sodium sulfate)

  • Hydrochloric acid (for acidification during workup)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve m-cresol (1.0 eq) in acetone (or another suitable aprotic solvent).

  • Base Addition: Add powdered potassium carbonate (1.5 eq) or a concentrated aqueous solution of sodium hydroxide (1.5 eq) to the flask.

  • Addition of Alkylating Agent: While stirring vigorously, add ethyl chloroacetate (1.1 eq) dropwise to the reaction mixture.

  • Reaction: Heat the mixture to reflux (the exact temperature will depend on the solvent) and maintain the reflux for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup - Quenching: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. If a solid is present, filter it off.

  • Workup - Extraction: Transfer the filtrate to a separatory funnel. If an aqueous base was used, add diethyl ether to extract the product. If a solid base was used, add water to dissolve the salts and then extract with diethyl ether.

  • Workup - Washing: Wash the organic layer sequentially with:

    • 1M NaOH solution (to remove any unreacted m-cresol).

    • Water.

    • Brine (saturated NaCl solution).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Visualizations

Reaction_Pathway m_cresol m-Cresol phenoxide m-Cresolate anion m_cresol->phenoxide Deprotonation product This compound phenoxide->product SN2 Attack (O-alkylation) ethyl_chloroacetate Ethyl Chloroacetate ethyl_chloroacetate->product NaCl NaCl base Base (e.g., NaOH) base->phenoxide

Caption: Main reaction pathway for the synthesis of this compound.

Side_Reactions phenoxide m-Cresolate Anion c_alkylation C-Alkylation Product phenoxide->c_alkylation C-alkylation (favored in protic solvents) hydrolysis Chloroacetic Acid ethyl_chloroacetate Ethyl Chloroacetate ethyl_chloroacetate->c_alkylation ethyl_chloroacetate->hydrolysis Ester Hydrolysis base_water Base / H2O base_water->hydrolysis

Caption: Common side reactions in the synthesis of this compound.

Caption: A logical workflow for troubleshooting common issues in the synthesis.

References

Technical Support Center: Optimization of Reaction Parameters for Ethyl 2-(m-tolyloxy)acetate Production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 2-(m-tolyloxy)acetate via Williamson ether synthesis.

Experimental Protocol: General Procedure for this compound Synthesis

This protocol outlines a general method for the synthesis of this compound. Optimization of specific parameters may be required to achieve desired yields and purity.

Materials:

  • m-Cresol

  • Ethyl chloroacetate or Ethyl bromoacetate

  • A suitable base (e.g., potassium carbonate, sodium hydroxide)

  • Anhydrous polar aprotic solvent (e.g., N,N-Dimethylformamide (DMF), acetonitrile, acetone)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Reagents for workup and purification (e.g., diethyl ether, saturated sodium bicarbonate solution, brine, hydrochloric acid)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve m-cresol in the chosen anhydrous solvent.

  • Base Addition: Add the selected base to the solution. The mixture is typically stirred at room temperature for a period to allow for the formation of the phenoxide salt.

  • Alkylating Agent Addition: Slowly add the ethyl haloacetate (e.g., ethyl chloroacetate or ethyl bromoacetate) to the reaction mixture.

  • Reaction: Heat the mixture to the desired temperature (typically between 50-100°C) and monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[1][2]

  • Workup: Once the reaction is complete, cool the mixture to room temperature. If a solid precipitate (inorganic salts) is present, it can be removed by filtration. The filtrate is then typically diluted with water and extracted with an organic solvent like diethyl ether. The organic layer is washed sequentially with a dilute acid (e.g., 1M HCl) to remove any unreacted base, followed by a saturated sodium bicarbonate solution to remove unreacted m-cresol, and finally with brine.

  • Purification: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product. The crude this compound can then be purified by techniques such as vacuum distillation or column chromatography.

Data Presentation: Optimization of Reaction Parameters

The following table summarizes key reaction parameters that can be optimized for the synthesis of this compound. The values provided are typical starting points based on general Williamson ether synthesis protocols and may require further refinement.

ParameterVariableTypical Range/OptionsRationale & Considerations
Reactants Molar Ratio (m-cresol : Base : Ethyl haloacetate)1 : 1.1-1.5 : 1-1.2A slight excess of the base ensures complete deprotonation of m-cresol. A slight excess of the ethyl haloacetate can drive the reaction to completion but may lead to purification challenges.
Alkylating AgentEthyl chloroacetate, Ethyl bromoacetate, Ethyl iodoacetateReactivity increases from chloro- to iodoacetate. Bromo- and iodoacetates are more reactive but also more expensive and potentially less stable.
Base TypeK₂CO₃, Na₂CO₃, NaOH, KOH, NaHWeaker bases like carbonates are often sufficient for phenols and can be easier to handle.[3] Stronger bases like hydroxides or sodium hydride ensure complete phenoxide formation but may require stricter anhydrous conditions.
Solvent TypeAcetonitrile, DMF, DMSO, AcetonePolar aprotic solvents are preferred as they solvate the cation of the base, leaving the phenoxide anion more nucleophilic.[1][4] Protic solvents can decrease the reaction rate.[1]
Temperature Reaction Temperature50 - 100 °CHigher temperatures generally increase the reaction rate.[1] However, excessively high temperatures can lead to side reactions, such as elimination or decomposition of the product.
Time Reaction Time1 - 8 hoursThe reaction time should be optimized by monitoring the disappearance of the starting materials.[1] Prolonged reaction times can lead to byproduct formation.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or No Product Yield 1. Incomplete deprotonation of m-cresol. 2. Insufficiently reactive alkylating agent. 3. Reaction temperature is too low. 4. Presence of water in the reaction. 5. Incorrect stoichiometry.1. Use a stronger base or increase the amount of base. Ensure the base is of good quality. 2. Switch to a more reactive ethyl haloacetate (e.g., from chloro- to bromoacetate). 3. Gradually increase the reaction temperature while monitoring for side products. 4. Use anhydrous solvents and reagents. Dry glassware thoroughly before use. 5. Re-verify the molar calculations and measurements of all reactants.
Formation of Side Products 1. C-alkylation: The ethyl acetate group attaches to the aromatic ring of m-cresol instead of the oxygen.[1] 2. Elimination: If using a more sterically hindered haloacetate, elimination to form an alkene can compete with substitution.[4] 3. Hydrolysis of the ester: Presence of water and a strong base can lead to the hydrolysis of the ethyl acetate moiety.1. This is a known side reaction with phenoxides.[1] Optimizing the solvent and temperature can influence the O- vs. C-alkylation ratio. Using a less polar solvent might favor O-alkylation. 2. While less likely with ethyl haloacetates, ensure the reaction temperature is not excessively high.[4] 3. Ensure anhydrous conditions and consider using a milder base like potassium carbonate.
Incomplete Reaction 1. Reaction time is too short. 2. Insufficient mixing. 3. Poor quality of reagents.1. Monitor the reaction progress over a longer period. 2. Ensure efficient stirring throughout the reaction. 3. Use freshly opened or properly stored reagents.
Difficulty in Product Isolation/Purification 1. Emulsion formation during aqueous workup. 2. Co-elution of product and starting materials during chromatography.1. Add brine to the aqueous layer to break the emulsion. 2. Optimize the solvent system for column chromatography to achieve better separation. Consider vacuum distillation if the product is thermally stable.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the synthesis of this compound?

A1: The synthesis of this compound typically proceeds via a Williamson ether synthesis, which is an S_N2 reaction. In the first step, a base is used to deprotonate the hydroxyl group of m-cresol, forming a more nucleophilic m-cresoxide anion. This anion then acts as a nucleophile and attacks the electrophilic carbon of the ethyl haloacetate, displacing the halide and forming the ether linkage.[1][5]

Q2: Which base is most suitable for this reaction?

A2: For the deprotonation of a phenol like m-cresol, moderately strong bases such as potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) are often sufficient and are generally easier and safer to handle than stronger bases.[3] For a more robust reaction, stronger bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) can be used.[3] The choice of base may also depend on the solvent used and the desired reaction rate.

Q3: What is the best solvent for this synthesis?

A3: Polar aprotic solvents such as N,N-dimethylformamide (DMF), acetonitrile, or acetone are generally preferred for Williamson ether synthesis.[1][4] These solvents effectively solvate the cation of the base, which increases the nucleophilicity of the phenoxide anion, thereby accelerating the reaction rate. Protic solvents, such as water or alcohols, can solvate the phenoxide anion, reducing its nucleophilicity and slowing down the reaction.[1]

Q4: My reaction is not going to completion. What can I do?

A4: If your reaction is not reaching completion, you can try several approaches. First, ensure that your reagents and solvent are anhydrous, as water can interfere with the reaction. You can also try increasing the reaction temperature in increments, for example, from 60°C to 80°C, while monitoring for the formation of byproducts.[1] Using a more reactive alkylating agent, such as ethyl bromoacetate instead of ethyl chloroacetate, can also improve the conversion. Finally, extending the reaction time may be necessary.

Q5: I am observing a significant amount of a byproduct. What could it be and how can I minimize it?

A5: A common byproduct in the Williamson ether synthesis with phenoxides is the C-alkylated product, where the alkyl group attaches to the aromatic ring instead of the oxygen atom.[1] To minimize this, you can try altering the reaction conditions. For instance, the choice of solvent can influence the ratio of O- to C-alkylation. Another potential issue is the hydrolysis of the ester group on your product if there is water present in your reaction mixture, especially with stronger bases. Running the reaction under strictly anhydrous conditions can help to mitigate this.

Visualizations

Experimental_Workflow Experimental Workflow for Optimization of this compound Synthesis A Reactant & Reagent Preparation (m-cresol, ethyl haloacetate, base, solvent) B Reaction Setup (Inert atmosphere, solvent addition) A->B C Base Addition & Phenoxide Formation B->C D Addition of Ethyl Haloacetate C->D E Heating & Reaction Monitoring (TLC/GC) D->E F Reaction Workup (Quenching, Extraction, Washing) E->F G Product Isolation & Purification (Drying, Concentration, Chromatography/Distillation) F->G H Characterization (NMR, MS, IR) G->H I Data Analysis & Yield Calculation H->I J Parameter Optimization Loop (Varying Base, Solvent, Temp., etc.) I->J J->A Iterate for Higher Yield/Purity

Caption: Workflow for optimizing this compound synthesis.

References

Overcoming challenges in the purification of crude Ethyl 2-(m-tolyloxy)acetate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of crude Ethyl 2-(m-tolyloxy)acetate.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound synthesized via Williamson ether synthesis?

A1: The most prevalent impurities originating from the Williamson ether synthesis of this compound include:

  • Unreacted m-cresol: Due to incomplete reaction or the use of excess starting material.

  • Unreacted ethyl bromoacetate: A common starting material that may persist if the reaction does not go to completion.

  • 2-(m-tolyloxy)acetic acid: This can form if the final product undergoes hydrolysis during the workup, especially under basic conditions.[1][2][3][4][5]

  • Side products from C-alkylation: Although O-alkylation is favored, small amounts of C-alkylation on the aromatic ring of m-cresol can occur.

Q2: My crude product is a dark oil. What causes the color and how can I remove it?

A2: Dark coloration in the crude product is often due to phenolic impurities, like unreacted m-cresol, which can oxidize to form colored quinone-like species. Trace metallic impurities from reagents or the reaction vessel can also contribute. Purification methods such as column chromatography or treatment with activated carbon during recrystallization can effectively remove these colored impurities.

Q3: Is this compound prone to degradation during purification?

A3: Yes, the primary degradation pathway is the hydrolysis of the ester functional group.[1][2][3][4][5] This can be catalyzed by both acidic and basic conditions, particularly at elevated temperatures.[1][2][3][4][5] Therefore, it is crucial to control the pH and temperature during aqueous workups and to thoroughly dry the product before any high-temperature purification steps like distillation.

Q4: What analytical techniques are recommended for assessing the purity of this compound?

A4: A combination of techniques is ideal for a comprehensive purity assessment:

  • Thin Layer Chromatography (TLC): Excellent for rapid, qualitative monitoring of the purification progress.[6]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Provides quantitative information on volatile impurities and confirms the identity of the main product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the structure of the final product and can be used for quantitative analysis with an internal standard.

  • High-Performance Liquid Chromatography (HPLC): Useful for quantifying non-volatile impurities and assessing the final purity.

Troubleshooting Guides

Problem 1: Low Yield After Aqueous Workup
Possible Cause Troubleshooting Step
Emulsion Formation during Extraction Emulsions can trap the product in the interface between aqueous and organic layers. To break an emulsion, try adding brine (saturated NaCl solution) or a small amount of a different organic solvent. Gentle swirling instead of vigorous shaking during extraction can prevent emulsion formation.[7]
Product Hydrolysis The ester may be hydrolyzing to the corresponding carboxylic acid, which is then lost to the aqueous layer during a basic wash. Minimize contact time with basic solutions and use milder bases like sodium bicarbonate instead of sodium hydroxide. Keep the temperature low during the workup.[1][2][3][4][5]
Incomplete Extraction The product may not be fully extracted from the aqueous layer. Perform multiple extractions with smaller volumes of the organic solvent (e.g., 3 x 50 mL is more effective than 1 x 150 mL). Ensure the organic solvent used is appropriate for extracting the product.
Problem 2: Product Fails to Crystallize and Remains an Oil
Possible Cause Troubleshooting Step
Presence of Impurities High levels of impurities, especially unreacted starting materials, can act as a eutectic mixture, depressing the melting point and preventing crystallization. Attempt further purification by column chromatography before recrystallization.
Incorrect Recrystallization Solvent The chosen solvent or solvent system may be too good a solvent for the product, even at low temperatures. Try a different solvent system. A good starting point is a solvent in which the product is sparingly soluble at room temperature but fully soluble when hot. For esters, mixtures of hexanes and ethyl acetate are often effective.[8]
Supersaturation The solution may be supersaturated. Try scratching the inside of the flask with a glass rod at the solvent line to induce nucleation. Seeding the solution with a small crystal of the pure product (if available) can also initiate crystallization.
Oiling Out The product may be precipitating as a liquid phase (oiling out) if the boiling point of the solvent is higher than the melting point of the solute. Ensure the solution cools slowly to allow for crystal lattice formation. If it oils out, try reheating to redissolve and then cool even more slowly, or use a lower-boiling solvent system.
Problem 3: Impurities Persist After Column Chromatography
Possible Cause Troubleshooting Step
Inappropriate Solvent System The polarity of the eluent may be too high, causing the product and impurities to co-elute. Optimize the solvent system using TLC to achieve good separation between the product and impurity spots (aim for a product Rf of ~0.3).[9] A common starting eluent is a mixture of hexane and ethyl acetate.[10][11]
Column Overloading Too much crude material was loaded onto the column, exceeding its separation capacity. Use a larger column or load less material. A general rule of thumb is a 30:1 to 50:1 ratio of silica gel to crude product by weight for moderately difficult separations.
Poor Column Packing Channels or cracks in the silica gel can lead to poor separation. Ensure the silica gel is packed uniformly as a slurry and is not allowed to run dry.

Data Presentation

Table 1: Comparison of Purification Techniques for Ethyl Aryloxyacetate Analogs

Purification Method Typical Impurities Removed Expected Purity Typical Yield Notes
Liquid-Liquid Extraction (Basic Wash) Acidic impurities (e.g., unreacted phenols, hydrolyzed acid)[12][13][14]>90%>95% (of remaining material)Primarily a pre-purification step.
Distillation (Vacuum) Non-volatile impurities, some starting materials>98%70-90%Requires thermal stability of the compound. Reduces boiling point to prevent degradation.[15]
Recrystallization Minor impurities with different solubility profiles>99%60-85%Highly dependent on the choice of solvent.[8]
Column Chromatography A wide range of impurities with different polarities>99%75-95%Effective for complex mixtures but can be time-consuming and uses large solvent volumes.[10][11]

Table 2: Suggested Starting Conditions for Purification

Technique Parameter Suggested Starting Condition
Column Chromatography Stationary PhaseSilica Gel (60-120 mesh)
Mobile PhaseGradient of 5% to 20% Ethyl Acetate in Hexane[10][11]
Recrystallization Solvent SystemIsopropanol, or a mixture of Ethyl Acetate and Heptane[8]
Vacuum Distillation Pressure1-10 mmHg
Estimated Boiling Point120-140 °C (based on analogs)[16]

Experimental Protocols

Protocol 1: Purification by Liquid-Liquid Extraction and Column Chromatography
  • Dissolution: Dissolve the crude this compound in a suitable organic solvent like ethyl acetate or dichloromethane (approx. 10 mL per 1 g of crude product).

  • Basic Wash: Transfer the solution to a separatory funnel and wash with a 5% aqueous sodium bicarbonate solution to remove unreacted m-cresol and any 2-(m-tolyloxy)acetic acid. Repeat the wash.

  • Brine Wash: Wash the organic layer with brine to remove residual water and aid in phase separation.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Column Chromatography:

    • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack a chromatography column.

    • Adsorb the concentrated crude product onto a small amount of silica gel and load it onto the packed column.

    • Elute the column with a gradient of ethyl acetate in hexane, starting with a low polarity (e.g., 5% ethyl acetate) and gradually increasing the polarity while collecting fractions.

    • Monitor the fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of a potential recrystallization solvent (e.g., isopropanol). Heat the mixture to boiling. If the product dissolves, it is a potentially good solvent. Allow it to cool to room temperature and then in an ice bath to see if crystals form.

  • Dissolution: In an Erlenmeyer flask, add the crude product and the minimum amount of the chosen hot recrystallization solvent to fully dissolve the solid.

  • Hot Filtration (Optional): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature well below the product's melting point.

Mandatory Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Crude_Product Crude this compound Aqueous_Workup Aqueous Workup (Basic Wash) Crude_Product->Aqueous_Workup Drying Drying and Concentration Aqueous_Workup->Drying Column_Chromatography Column Chromatography Drying->Column_Chromatography Distillation Vacuum Distillation Drying->Distillation Purity_Check Purity Check (TLC, GC-MS, NMR) Column_Chromatography->Purity_Check Recrystallization Recrystallization Recrystallization->Purity_Check Distillation->Purity_Check Pure_Product Pure Product Purity_Check->Recrystallization If Impure Purity_Check->Pure_Product If Pure

Caption: General workflow for the purification of crude this compound.

Troubleshooting_Tree Start Purification Issue? Low_Yield Low Yield? Start->Low_Yield Oily_Product Product is an Oil? Start->Oily_Product Persistent_Impurity Impurity Remains? Start->Persistent_Impurity Emulsion Check for Emulsion - Add Brine - Gentle Swirling Low_Yield->Emulsion Yes Hydrolysis Suspect Hydrolysis - Use Milder Base (NaHCO3) - Low Temperature Low_Yield->Hydrolysis No Impurity_Prevents_Crystallization High Impurity Level - Purify by Chromatography First Oily_Product->Impurity_Prevents_Crystallization Yes Wrong_Solvent Incorrect Solvent - Test Different Solvents/Mixtures Oily_Product->Wrong_Solvent No Optimize_Column Optimize Chromatography - Adjust Eluent Polarity - Check Loading Persistent_Impurity->Optimize_Column Yes

Caption: Decision tree for troubleshooting common purification challenges.

References

Technical Support Center: Analysis of Ethyl 2-(m-tolyloxy)acetate Degradation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the degradation of Ethyl 2-(m-tolyloxy)acetate under UV light.

Frequently Asked Questions (FAQs)

Q1: What are the expected degradation products of this compound under UV irradiation?

Based on the photodegradation pathways of similar aromatic ethers and phenoxyacetate compounds, the primary degradation products are expected to result from:

  • Hydroxylation of the aromatic ring: Formation of various isomers of ethyl 2-((hydroxy-m-tolyl)oxy)acetate.

  • Ether bond cleavage: Leading to the formation of m-cresol and ethyl 2-hydroxyacetate.

  • Ester hydrolysis: Resulting in 2-(m-tolyloxy)acetic acid and ethanol.

  • Further oxidation: The initial degradation products can undergo further oxidation to form smaller organic acids and eventually mineralize to CO2 and H2O.

Q2: What analytical techniques are most suitable for identifying and quantifying the degradation products?

High-Performance Liquid Chromatography (HPLC) coupled with a UV detector (HPLC-UV) is a standard and effective method for separating and quantifying the parent compound and its degradation products. For unambiguous identification of the degradation products, especially novel ones, coupling HPLC with a mass spectrometer (HPLC-MS) is highly recommended. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, particularly for more volatile products, though derivatization may be necessary for some of the acidic products.

Q3: How can I be sure that the observed degradation is due to UV light and not other factors?

To confirm that the degradation is photolytic, it is crucial to run control experiments in parallel. A "dark control" sample, which is prepared and handled identically to the irradiated samples but kept in the dark, should show no significant degradation of this compound. This will help to distinguish between photodegradation and other potential degradation pathways like hydrolysis or oxidation.

Q4: What is a typical quantum yield for the photodegradation of aromatic compounds in water?

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of this compound degradation.

HPLC Analysis Issues

Problem Possible Cause(s) Suggested Solution(s)
Peak Tailing - Active sites on the column interacting with acidic or basic analytes.- Incompatibility between the sample solvent and the mobile phase.- Column overload.- Use a base-deactivated column.- Adjust the mobile phase pH to suppress the ionization of acidic or basic analytes.- Ensure the sample is dissolved in the mobile phase or a weaker solvent.- Reduce the injection volume or sample concentration.
Ghost Peaks - Contamination in the mobile phase, injector, or column.- Carryover from a previous injection.- Use high-purity solvents and freshly prepared mobile phase.- Flush the injector and column with a strong solvent.- Include a needle wash step in the autosampler method.
Irreproducible Retention Times - Inconsistent mobile phase composition.- Fluctuations in column temperature.- Pump malfunction or leaks.- Prepare mobile phase accurately and degas thoroughly.- Use a column oven to maintain a constant temperature.- Check for leaks in the system and ensure the pump is delivering a stable flow rate.
Baseline Noise or Drift - Air bubbles in the detector.- Contaminated mobile phase.- Detector lamp nearing the end of its life.- Purge the detector to remove air bubbles.- Use freshly prepared, high-purity mobile phase.- Replace the detector lamp if necessary.

Photodegradation Experiment Issues

Problem Possible Cause(s) Suggested Solution(s)
Low or No Degradation - Insufficient UV light intensity or incorrect wavelength.- Low absorbance of the compound at the irradiation wavelength.- Sample solution is too concentrated (inner filter effect).- Check the output of the UV lamp and ensure it is appropriate for the compound.- Measure the UV-Vis spectrum of this compound to confirm absorbance at the irradiation wavelength.- Dilute the sample to ensure uniform light penetration.
Inconsistent Degradation Rates - Fluctuations in UV lamp output.- Variations in sample temperature.- Inconsistent sample positioning relative to the UV source.- Allow the UV lamp to warm up and stabilize before starting the experiment.- Use a thermostated reactor to maintain a constant temperature.- Ensure consistent and reproducible positioning of the samples.
Formation of Unexpected Products - Presence of impurities in the starting material or solvent.- Secondary reactions of the primary degradation products.- Interaction with dissolved oxygen or other reactive species.- Use high-purity this compound and solvents.- Analyze samples at shorter irradiation times to identify primary products.- Degas the solution with nitrogen or argon to study the effect of oxygen.

Data Presentation

Table 1: Hypothetical Degradation Data for this compound under UV Light (254 nm)

Irradiation Time (min)This compound Conc. (µM)m-Cresol Conc. (µM)2-(m-tolyloxy)acetic acid Conc. (µM)Degradation (%)
0100.00.00.00.0
1585.25.12.314.8
3071.59.84.528.5
6050.118.28.949.9
12024.929.515.675.1
2406.238.122.493.8

Experimental Protocols

Protocol 1: Photodegradation of this compound in Aqueous Solution

  • Sample Preparation:

    • Prepare a stock solution of this compound (e.g., 1 mM) in a suitable solvent like acetonitrile.

    • Prepare the working solution by diluting the stock solution in ultrapure water to the desired concentration (e.g., 10 µM).

    • Transfer the working solution to quartz cuvettes or a photoreactor.

  • UV Irradiation:

    • Place the samples in a UV photoreactor equipped with a specific wavelength lamp (e.g., 254 nm mercury lamp).

    • Ensure consistent positioning and temperature control (e.g., 25 °C) of the samples.

    • At predetermined time intervals, withdraw aliquots of the sample for analysis.

    • Prepare a "dark control" sample by wrapping a cuvette in aluminum foil and keeping it under the same conditions.

  • Sample Analysis (HPLC-UV):

    • HPLC System: A standard HPLC system with a C18 column and a UV detector.

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is typically used. For example, starting with 20% acetonitrile and increasing to 80% over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Detection Wavelength: Monitor at the wavelength of maximum absorbance for this compound and its expected degradation products (e.g., 220 nm and 270 nm).

    • Quantification: Use external calibration curves for the parent compound and any available standards for the degradation products.

Visualizations

G parent This compound hydroxylated Ethyl 2-((hydroxy-m-tolyl)oxy)acetate parent->hydroxylated Hydroxylation ether_cleavage m-Cresol + Ethyl 2-hydroxyacetate parent->ether_cleavage Ether Cleavage ester_hydrolysis 2-(m-tolyloxy)acetic acid + Ethanol parent->ester_hydrolysis Ester Hydrolysis further_oxidation Smaller Organic Acids, CO2, H2O hydroxylated->further_oxidation Further Oxidation ether_cleavage->further_oxidation ester_hydrolysis->further_oxidation

Caption: Hypothesized degradation pathway of this compound.

G cluster_prep Sample Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare Stock Solution prep_working Prepare Working Solution prep_stock->prep_working irradiate UV Irradiation prep_working->irradiate dark_control Dark Control prep_working->dark_control sample_collection Collect Samples at Time Intervals irradiate->sample_collection hplc HPLC-UV/MS Analysis dark_control->hplc sample_collection->hplc data_proc Data Processing & Quantification hplc->data_proc

Caption: Experimental workflow for photodegradation analysis.

G rect_node rect_node start HPLC Problem? q_pressure Pressure Issue? start->q_pressure q_peaks Peak Shape Issue? start->q_peaks q_baseline Baseline Issue? start->q_baseline q_pressure->q_peaks No a_pressure_high High Pressure q_pressure->a_pressure_high Yes a_pressure_low Low Pressure q_pressure->a_pressure_low Yes q_peaks->q_baseline No a_peak_tailing Peak Tailing? q_peaks->a_peak_tailing Yes a_baseline_noise Noisy Baseline? q_baseline->a_baseline_noise Yes a_pressure_high_sol Check for blockages (frit, column, tubing) a_pressure_high->a_pressure_high_sol a_pressure_low_sol Check for leaks (fittings, pump seals) a_pressure_low->a_pressure_low_sol a_peak_fronting Peak Fronting? a_peak_tailing->a_peak_fronting No a_peak_tailing_sol Adjust mobile phase pH Check for column overload a_peak_tailing->a_peak_tailing_sol Yes a_peak_fronting_sol Reduce injection volume Ensure sample solvent is weaker than mobile phase a_peak_fronting->a_peak_fronting_sol Yes a_baseline_drift Drifting Baseline? a_baseline_noise->a_baseline_drift No a_baseline_noise_sol Degas mobile phase Check detector lamp a_baseline_noise->a_baseline_noise_sol Yes a_baseline_drift_sol Allow system to equilibrate Check for column contamination a_baseline_drift->a_baseline_drift_sol Yes

Strategies to increase the shelf-life of Ethyl 2-(m-tolyloxy)acetate formulations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the shelf-life of Ethyl 2-(m-tolyloxy)acetate formulations.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound in a formulation?

A1: The two primary degradation pathways for this compound are hydrolysis and oxidation.

  • Hydrolysis: The ester bond in this compound is susceptible to cleavage by water, a reaction that can be catalyzed by both acidic and basic conditions. This results in the formation of m-tolyloxyacetic acid and ethanol.

  • Oxidation: The aromatic ring and the ether linkage can be susceptible to oxidation, particularly in the presence of oxygen, light, and trace metal ions. This can lead to the formation of various oxidative degradation products, potentially impacting the safety and efficacy of the formulation.

Q2: What are the initial signs of degradation in my this compound formulation?

A2: Initial signs of degradation can include:

  • A change in the physical appearance of the formulation, such as color change or the formation of precipitates.

  • A shift in the pH of the solution.

  • The appearance of new peaks or a decrease in the main peak area when analyzed by High-Performance Liquid Chromatography (HPLC).

  • A change in odor, potentially due to the formation of volatile degradation products.

Q3: How can I minimize the hydrolysis of this compound in my aqueous formulation?

A3: To minimize hydrolysis, consider the following strategies:

  • pH Control: Maintaining an optimal pH is crucial. For many esters, a slightly acidic pH (around 4-6) can minimize the rate of hydrolysis. However, the optimal pH for this compound should be determined experimentally through a pH-rate profile study.[1][2] It is important to select a buffer system that does not catalyze the degradation.[3][4]

  • Minimizing Water Content: For non-aqueous or low-water content formulations, ensure all excipients are anhydrous and protect the formulation from atmospheric moisture during manufacturing and storage.

  • Use of Co-solvents: In some cases, the addition of co-solvents can reduce the water activity and thereby slow down hydrolysis.

Q4: What types of antioxidants are effective in preventing the oxidation of this compound?

A4: Common antioxidants used in pharmaceutical formulations that could be effective include:

  • Butylated Hydroxytoluene (BHT): A phenolic antioxidant that is effective at low concentrations.[5]

  • Ascorbic Acid (Vitamin C): A water-soluble antioxidant that can be effective in aqueous formulations.[5][6]

  • Tocopherols (Vitamin E): A lipid-soluble antioxidant suitable for non-aqueous formulations or the oily phase of emulsions.

The choice and concentration of the antioxidant should be optimized for the specific formulation.

Q5: Should I be concerned about metal ion-catalyzed degradation?

A5: Yes, trace metal ions (e.g., iron, copper) can act as catalysts for both hydrolysis and oxidation. To mitigate this, consider incorporating a chelating agent such as:

  • Ethylenediaminetetraacetic acid (EDTA) and its salts (e.g., disodium edetate). These agents sequester metal ions, rendering them unable to participate in degradation reactions.

Troubleshooting Guide

Problem Potential Cause Recommended Action
Rapid decrease in assay value of this compound. Hydrolysis: Incorrect pH of the formulation.Conduct a pH-rate profile study to identify the pH of maximum stability. Adjust and buffer the formulation to this pH.
Oxidation: Exposure to oxygen, light, or presence of metal ion catalysts.1. Protect the formulation from light by using amber-colored vials. 2. Purge the formulation and headspace of the container with an inert gas (e.g., nitrogen, argon). 3. Add an appropriate antioxidant (e.g., BHT, ascorbic acid) and a chelating agent (e.g., EDTA).
Appearance of unknown peaks in the HPLC chromatogram. Forced degradation products are not well-characterized. Perform a forced degradation study under various stress conditions (acid, base, oxidation, heat, light) to identify and characterize potential degradation products. This will help in developing a stability-indicating analytical method.
Change in color or formation of precipitate. Degradation product has poor solubility or is colored. Identify the degradation product(s) using techniques like LC-MS. Once identified, address the root cause of its formation (e.g., hydrolysis, oxidation).
pH shift leading to precipitation of the active ingredient or excipients. Re-evaluate the buffering capacity of the formulation. Ensure the chosen buffer has adequate capacity to maintain the pH within the desired range over the shelf-life.
Inconsistent stability results between batches. Variability in the quality of excipients (e.g., presence of impurities like peroxides or metal ions). Source high-purity excipients and establish stringent specifications. Screen excipients for reactive impurities.
Inconsistent manufacturing process (e.g., exposure to air, temperature fluctuations). Standardize the manufacturing process to minimize exposure to oxygen and heat. Implement in-process controls to monitor critical parameters.

Data on Stabilization Strategies

The following tables provide example data on how different formulation strategies could impact the stability of this compound. Note: This is illustrative data and should be confirmed by experimental studies.

Table 1: Effect of pH on the Rate of Hydrolysis of this compound at 25°C

pHApparent First-Order Rate Constant (kobs) (day-1)Predicted Shelf-life (t90%) (days)
3.00.00521
4.00.001105
5.00.0005210
6.00.001570
7.00.00813
8.00.052

Table 2: Effect of Antioxidants and Chelating Agents on the Rate of Oxidation of this compound at 40°C/75% RH

FormulationConcentration (%)% Degradation after 30 days
Control (No Stabilizers)-15.2
With BHT0.014.5
With Ascorbic Acid0.16.8
With EDTA0.059.1
With BHT + EDTA0.01 + 0.052.3

Experimental Protocols

Protocol 1: Development of a Stability-Indicating HPLC Method

A stability-indicating HPLC method is crucial for accurately quantifying this compound in the presence of its degradation products.[7][8][9][10][11]

  • Chromatographic Conditions (Example):

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: 0.1% Phosphoric acid in Water

    • Mobile Phase B: Acetonitrile

    • Gradient: 30% B to 80% B over 15 minutes, then hold for 5 minutes.

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 274 nm

    • Column Temperature: 30°C

    • Injection Volume: 10 µL

  • Method Validation: The method should be validated according to ICH guidelines, including specificity, linearity, range, accuracy, precision, and robustness. Specificity is demonstrated by showing that the peaks of the degradation products are well-resolved from the main peak of this compound.

Protocol 2: Forced Degradation Studies

Forced degradation studies are performed to generate potential degradation products and to demonstrate the specificity of the analytical method.

  • Acid Hydrolysis: Incubate the sample in 0.1 N HCl at 60°C for 24 hours.

  • Base Hydrolysis: Incubate the sample in 0.1 N NaOH at 60°C for 4 hours.

  • Oxidative Degradation: Treat the sample with 3% H2O2 at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid drug substance or formulation to 80°C for 48 hours.

  • Photolytic Degradation: Expose the sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.

Samples from each condition should be analyzed by the validated stability-indicating HPLC method.

Visualizations

Degradation Pathways of this compound A This compound B Hydrolysis A->B C Oxidation A->C D m-Tolyloxyacetic Acid + Ethanol B->D E Oxidative Degradation Products (e.g., hydroxylated species, ring-opened products) C->E F Catalysts: H+, OH- F->B G Catalysts: Light, O2, Metal Ions G->C

Caption: Primary degradation pathways for this compound.

Troubleshooting Workflow for Formulation Instability start Instability Observed (e.g., decreased assay, new peaks) check_hydrolysis Is the primary degradation product m-tolyloxyacetic acid? start->check_hydrolysis optimize_ph Optimize pH and Buffer System check_hydrolysis->optimize_ph Yes check_oxidation Are oxidative degradation products observed? check_hydrolysis->check_oxidation No optimize_ph->check_oxidation add_stabilizers Incorporate Antioxidants and Chelating Agents check_oxidation->add_stabilizers Yes review_excipients Review Excipient Quality and Manufacturing Process check_oxidation->review_excipients No add_stabilizers->review_excipients end Stable Formulation review_excipients->end

Caption: A logical workflow for troubleshooting formulation instability.

References

Resolving peak asymmetry in the chromatographic analysis of Ethyl 2-(m-tolyloxy)acetate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for resolving peak asymmetry and other common issues encountered during the chromatographic analysis of Ethyl 2-(m-tolyloxy)acetate.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of peak asymmetry (tailing or fronting) for this compound?

A1: Peak asymmetry in the analysis of this compound can arise from several factors. The most common causes include:

  • Secondary Silanol Interactions (Peak Tailing): The ester and ether functionalities, along with potential hydrolysis to the corresponding carboxylic acid, can lead to interactions with active silanol groups on the surface of silica-based stationary phases in reversed-phase HPLC. These interactions cause peak tailing.[1][2]

  • Column Overload (Peak Fronting): Injecting too concentrated a sample can saturate the stationary phase, leading to a "shark-fin" or fronting peak shape.[3]

  • Inappropriate Mobile Phase pH (Peak Tailing): If the analyte or its impurities are ionizable, a mobile phase pH close to the pKa can result in mixed retention mechanisms and peak tailing. For acidic analytes, a lower pH is generally recommended.[3][4]

  • Column Voids or Contamination: A void at the column inlet or contamination from previous injections can distort the flow path, causing peak shape issues for all analytes.[2]

  • Sample Solvent Effects: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can lead to peak distortion, particularly for early eluting peaks.[3]

Q2: My peak for this compound is tailing. How can I fix this?

A2: To address peak tailing, consider the following troubleshooting steps:

  • Adjust Mobile Phase pH: If using reversed-phase HPLC, lower the mobile phase pH to suppress the ionization of any residual acidic impurities and minimize interactions with silanols. A pH between 2.5 and 3.5 is often a good starting point for acidic compounds.[3]

  • Use a High-Purity, End-Capped Column: Modern, high-purity silica columns with thorough end-capping will have fewer accessible silanol groups, reducing the potential for secondary interactions.[5]

  • Add a Mobile Phase Modifier: For basic compounds, adding a small amount of an amine like triethylamine (TEA) can help to mask silanol groups. For acidic compounds, adding a competing acid like acetic acid or trifluoroacetic acid (TFA) can improve peak shape.[1][4]

  • Reduce Injection Volume or Concentration: Dilute your sample to ensure you are not overloading the column.[3]

  • Ensure Proper Sample Dissolution: Whenever possible, dissolve your sample in the initial mobile phase.[3]

Q3: I am observing peak fronting. What is the likely cause and solution?

A3: Peak fronting is most commonly caused by sample overload.[3] The straightforward solution is to dilute your sample or reduce the injection volume. A 10-fold dilution is a good starting point to see if the peak shape improves.

Q4: Can I analyze this compound by Gas Chromatography (GC)?

A4: Yes, GC is a viable technique for the analysis of this compound. However, if analyzing the parent phenoxyacetic acid, derivatization to a more volatile ester (like the methyl ester) is a common practice to improve peak shape and prevent adsorption in the GC system. Since the target analyte is already an ethyl ester, direct injection may be possible, but care should be taken to use an inert liner and column to minimize on-column degradation or adsorption.

Quantitative Data Summary

The following table summarizes typical starting parameters for the chromatographic analysis of this compound and related compounds. These are general guidelines and may require optimization for specific applications.

ParameterHPLC (Reversed-Phase)GC (Capillary)
Column C18, 150 x 4.6 mm, 5 µmDB-5 or equivalent, 30 m x 0.25 mm, 0.25 µm
Mobile Phase/Carrier Gas Acetonitrile:Water with 0.1% Formic AcidHelium or Hydrogen
Flow Rate 1.0 mL/min1-2 mL/min
Injection Volume 5-20 µL1 µL (with split)
Oven Temperature Program Isothermal or Gradient (e.g., 50-95% ACN)e.g., 100°C (1 min), ramp to 250°C at 15°C/min
Detector UV-Vis (e.g., 270 nm)Flame Ionization Detector (FID) or Mass Spectrometry (MS)
Expected LogP ~2.0-2.5 (estimated)N/A
Expected pKa (of acid) ~3.1 (for parent phenoxyacetic acid)N/A

Detailed Experimental Protocol for Troubleshooting Peak Asymmetry

This protocol outlines a systematic approach to diagnosing and resolving peak asymmetry for this compound in reversed-phase HPLC.

  • Initial Assessment and System Suitability Check:

    • Prepare a standard solution of this compound at a known concentration (e.g., 10-20 µg/mL) in the mobile phase.

    • Inject the standard and evaluate the peak shape. Calculate the asymmetry factor (As) or tailing factor (Tf). An ideal peak has a value of 1.0, with a generally acceptable range being 0.9-1.5.

  • Troubleshooting Peak Tailing (As or Tf > 1.2):

    • Step 2a: Evaluate for Column Overload. Reduce the injection volume by half and re-inject. If the tailing improves significantly, the original concentration was too high. Dilute the sample accordingly.

    • Step 2b: Optimize Mobile Phase pH. Prepare a new mobile phase with a lower pH by adding a small amount of a weak acid (e.g., 0.1% formic acid or acetic acid). A typical starting point is a pH of around 3.0. Equilibrate the column thoroughly with the new mobile phase before injecting the sample.

    • Step 2c: Check for Column Contamination/Void. If the above steps do not resolve the issue, and all peaks in the chromatogram are distorted, the problem may be physical.

      • Disconnect the column and reverse-flush it with a strong solvent (e.g., 100% acetonitrile or methanol) at a low flow rate, if the column manufacturer's instructions permit.

      • If a guard column is in use, replace it.

      • If the problem persists, the analytical column may be irreversibly damaged and require replacement.

  • Troubleshooting Peak Fronting (As or Tf < 0.9):

    • Step 3a: Confirm Column Overload. This is the most probable cause. Prepare a serial dilution of your sample (e.g., 1:10 and 1:100) and inject each. The peak shape should become more symmetrical at lower concentrations.

    • Step 3b: Check Sample Solvent. If the sample is dissolved in a solvent much stronger than the mobile phase (e.g., 100% acetonitrile for a mobile phase of 50% acetonitrile), this can cause fronting. Evaporate the sample solvent and reconstitute in the mobile phase.

Visualizations

TroubleshootingWorkflow start Peak Asymmetry Observed is_tailing Peak Tailing? start->is_tailing is_fronting Peak Fronting? is_tailing->is_fronting No overload_check_tail Reduce Injection Volume/Concentration is_tailing->overload_check_tail Yes overload_check_front Dilute Sample or Reduce Injection Volume is_fronting->overload_check_front Yes unresolved Issue Persists is_fronting->unresolved No ph_adjust Lower Mobile Phase pH overload_check_tail->ph_adjust column_check Check/Clean/Replace Column ph_adjust->column_check resolved Peak Shape Improved column_check->resolved solvent_check Check Sample Solvent overload_check_front->solvent_check solvent_check->resolved

Caption: Troubleshooting workflow for peak asymmetry.

ChemicalInteractions cluster_column Stationary Phase cluster_analyte Analyte silanol Si-OH Active Silanol Site analyte This compound (or acidic impurity) interaction Secondary Interaction (Hydrogen Bonding) analyte:f0->interaction interaction->silanol:f0 solution Solution: Lower pH (Protonates Silanol) interaction->solution

Caption: Cause of peak tailing due to silanol interactions.

References

Minimizing the formation of toxic by-products in Ethyl 2-(m-tolyloxy)acetate synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the formation of toxic by-products during the synthesis of Ethyl 2-(m-tolyloxy)acetate.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound via the Williamson ether synthesis, focusing on minimizing by-product formation and improving yield and purity.

Issue Potential Cause Recommended Solution
Low Yield of Desired Product Incomplete deprotonation of m-cresol.Use a sufficiently strong and fresh base (e.g., sodium hydride, potassium carbonate). Ensure anhydrous reaction conditions as water can quench the base.
Competing elimination reaction of ethyl chloroacetate.Maintain a moderate reaction temperature. While heating is necessary, excessive temperatures can favor the E2 elimination pathway, especially with stronger, bulkier bases.
Loss of volatile reactants or product during reaction.Use an efficient reflux condenser to prevent the escape of volatile compounds like ethyl chloroacetate.
Presence of Unreacted m-cresol Insufficient amount of base or ethyl chloroacetate.Use a slight excess (1.1-1.2 equivalents) of the base and ethyl chloroacetate to ensure complete conversion of the m-cresol.
Reaction time is too short.Monitor the reaction progress using Thin Layer Chromatography (TLC). Extend the reaction time until the m-cresol spot is no longer visible.
Formation of C-Alkylated By-products High reaction temperatures.Perform the reaction at the lowest effective temperature. High temperatures can promote Friedel-Crafts-type alkylation on the aromatic ring.
Choice of solvent.Aprotic polar solvents like DMF or acetonitrile are generally preferred as they can solvate the cation of the base, making the alkoxide more nucleophilic and favoring O-alkylation.
Formation of Di-alkylation Product Use of a strong, non-hindered base in excess.Carefully control the stoichiometry of the base. Using a weaker base like potassium carbonate can sometimes offer better control.
Presence of Polymeric/Tarry Material Side reactions at high temperatures or prolonged reaction times.Optimize reaction temperature and time. Purify the starting materials to remove any impurities that might catalyze polymerization.
Hydrolysis of Ethyl Ester Presence of water in the reaction mixture or during workup.Ensure all reagents and solvents are anhydrous. During the aqueous workup, minimize contact time and use a saturated sodium bicarbonate solution to neutralize any acid and then wash with brine.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction for synthesizing this compound?

A1: The most common and effective method is the Williamson ether synthesis. This reaction involves the deprotonation of m-cresol with a suitable base to form the corresponding phenoxide, which then acts as a nucleophile and attacks the electrophilic carbon of ethyl chloroacetate in an SN2 reaction to form the desired ether.

Q2: What are the potential toxic by-products in this synthesis?

A2: The primary toxic concerns arise from unreacted starting materials and potential side products.

  • m-Cresol: Is corrosive and toxic if ingested, inhaled, or absorbed through the skin.

  • Ethyl Chloroacetate: Is a lachrymator and is toxic.

  • C-Alkylated m-cresol: These by-products, formed by alkylation on the aromatic ring, can be difficult to separate and may have their own toxicological profiles.

  • Solvent Residues: Depending on the solvent used (e.g., DMF, DMSO), residual amounts can be toxic.

Q3: How can I minimize the formation of the C-alkylated by-product?

A3: The formation of C-alkylated by-products is a common side reaction in the alkylation of phenols. To minimize this:

  • Control the Temperature: Lower reaction temperatures favor O-alkylation over C-alkylation.

  • Choice of Base and Solvent: The combination of a moderately strong base (e.g., K2CO3) and a polar aprotic solvent (e.g., acetone, acetonitrile) can enhance the nucleophilicity of the phenoxide oxygen, promoting the desired reaction.

Q4: What is the best base to use for the deprotonation of m-cresol?

A4: The choice of base is critical.

  • Strong Bases (e.g., NaH): Sodium hydride is very effective for complete deprotonation but requires strictly anhydrous conditions and careful handling.

  • Weaker Bases (e.g., K2CO3, Cs2CO3): Potassium carbonate and cesium carbonate are often preferred for their ease of handling and can provide good yields, sometimes with better selectivity for O-alkylation. They are particularly effective in polar aprotic solvents like acetone or DMF.

Q5: How can I effectively monitor the progress of the reaction?

A5: Thin Layer Chromatography (TLC) is an excellent technique for monitoring the reaction. Use a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) to separate the starting material (m-cresol), the product (this compound), and any major by-products. The reaction is considered complete when the spot corresponding to m-cresol has disappeared.

Experimental Protocol: Synthesis of this compound

This protocol provides a detailed methodology for the synthesis of this compound, with an emphasis on minimizing by-product formation.

Materials:

  • m-Cresol

  • Ethyl chloroacetate

  • Potassium carbonate (anhydrous, finely ground)

  • Acetone (anhydrous)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add m-cresol (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous acetone.

  • Addition of Alkylating Agent: Stir the mixture at room temperature for 15 minutes. Then, add ethyl chloroacetate (1.2 eq) dropwise to the stirring suspension.

  • Reaction: Heat the reaction mixture to reflux and maintain it for 4-6 hours. Monitor the reaction progress by TLC.

  • Workup: After the reaction is complete (disappearance of m-cresol on TLC), cool the mixture to room temperature. Filter off the potassium carbonate and wash the solid with a small amount of acetone.

  • Extraction: Combine the filtrate and the washings and concentrate under reduced pressure using a rotary evaporator to remove the acetone. Dissolve the residue in diethyl ether and transfer it to a separatory funnel.

  • Washing: Wash the organic layer sequentially with a saturated sodium bicarbonate solution and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure this compound.

Visualizations

Reaction_Pathway cluster_reactants Reactants cluster_synthesis Williamson Ether Synthesis (SN2) cluster_byproducts Potential By-products m-Cresol m-Cresol m-Cresolate Anion m-Cresolate Anion m-Cresol->m-Cresolate Anion Deprotonation C-Alkylated m-cresol C-Alkylated m-cresol m-Cresol->C-Alkylated m-cresol C-Alkylation (Side Reaction) Ethyl Chloroacetate Ethyl Chloroacetate This compound This compound Ethyl Chloroacetate->this compound Elimination Product Elimination Product Ethyl Chloroacetate->Elimination Product E2 Elimination (Side Reaction) Base (K2CO3) Base (K2CO3) m-Cresolate Anion->this compound Nucleophilic Attack

Caption: Reaction pathway for this compound synthesis.

Experimental_Workflow start Start reactants Combine m-Cresol, K2CO3, Acetone start->reactants add_alkylating Add Ethyl Chloroacetate reactants->add_alkylating reflux Reflux & Monitor by TLC add_alkylating->reflux workup Cool, Filter, Concentrate reflux->workup extraction Dissolve in Ether, Wash with NaHCO3 & Brine workup->extraction dry Dry with MgSO4, Filter, Concentrate extraction->dry purify Purify (Distillation/Chromatography) dry->purify product Pure this compound purify->product

Caption: Experimental workflow for this compound synthesis.

Addressing challenges in the scale-up of Ethyl 2-(m-tolyloxy)acetate manufacturing

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the scale-up of Ethyl 2-(m-tolyloxy)acetate manufacturing.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and purification of this compound, primarily synthesized via the Williamson ether synthesis of m-cresol and an ethyl haloacetate.

Issue 1: Low Yield of this compound

A diminished yield of the desired product can arise from several factors, including incomplete reaction, competing side reactions, or product loss during workup and purification.

Potential Cause Recommended Action Expected Outcome
Incomplete Deprotonation of m-cresol Ensure the use of a sufficiently strong base (e.g., NaH, K2CO3) in an appropriate solvent. Monitor the reaction for the cessation of gas evolution (if applicable) before adding the electrophile.Complete formation of the m-cresolate anion, maximizing nucleophilic attack.
Competing Elimination Reaction Maintain a moderate reaction temperature (typically 50-100°C).[1] Use a primary alkyl halide like ethyl chloroacetate or ethyl bromoacetate, as secondary and tertiary halides are more prone to elimination.[2][3]Minimized formation of alkene byproducts, favoring the desired SN2 substitution pathway.[4]
Side Reaction: C-Alkylation Employ a polar aprotic solvent (e.g., DMF, acetonitrile) to favor O-alkylation. The choice of counter-ion for the cresolate can also influence the O/C alkylation ratio.Reduced formation of ring-alkylated byproducts.
Hydrolysis of the Ester Ensure all reagents and solvents are anhydrous, as water can lead to the hydrolysis of the ethyl acetate group, especially under basic or acidic conditions.Preservation of the ester functional group, preventing the formation of 2-(m-tolyloxy)acetic acid.

Issue 2: Difficulty in Product Purification

Purification challenges often stem from the presence of unreacted starting materials, side products, or the formation of azeotropes during distillation.

Problem Troubleshooting Step Rationale
Presence of Unreacted m-cresol Wash the organic layer with an aqueous base solution (e.g., 5% NaOH or Na2CO3) during the workup.The acidic m-cresol will be deprotonated to its water-soluble salt and removed into the aqueous layer.[5]
Presence of Unreacted Ethyl Chloroacetate Wash the organic layer with water and then a saturated brine solution.Ethyl chloroacetate has some water solubility and can be partitioned into the aqueous phase.
Formation of Emulsions During Extraction Add a small amount of saturated brine solution to the separatory funnel and gently swirl.The increased ionic strength of the aqueous phase can help to break up the emulsion.
Co-distillation of Impurities If using distillation for purification, ensure the use of a fractionating column with sufficient theoretical plates. Consider vacuum distillation to reduce the boiling point and minimize thermal degradation.Improved separation of components with close boiling points.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most common and industrially viable route is the Williamson ether synthesis.[1] This reaction involves the deprotonation of m-cresol with a base to form the corresponding phenoxide, which then acts as a nucleophile to displace a halide from an ethyl haloacetate (e.g., ethyl chloroacetate or ethyl bromoacetate) via an SN2 reaction.[1][2]

Q2: What are the critical process parameters to monitor during scale-up?

A2: Key parameters include:

  • Temperature: To control the reaction rate and minimize side reactions like elimination.[1]

  • Choice of Base and Solvent: These affect the deprotonation of m-cresol and the reaction pathway (SN2 vs. E2).[4]

  • Purity of Starting Materials: Water content can lead to hydrolysis of the product.

  • Agitation: To ensure proper mixing and heat transfer in the reactor.

  • Addition Rate: The rate of addition of the ethyl haloacetate can influence local concentrations and potentially impact side reaction rates.

Q3: What analytical techniques are recommended for in-process monitoring?

A3: For monitoring the reaction progress and purity of the final product, the following techniques are recommended:

  • Thin Layer Chromatography (TLC): For rapid qualitative assessment of the reaction progress by observing the disappearance of starting materials and the appearance of the product spot.

  • Gas Chromatography (GC): For quantitative analysis of the reaction mixture to determine the conversion rate and the presence of volatile impurities.

  • High-Performance Liquid Chromatography (HPLC): For accurate quantification of the product and non-volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural confirmation of the final product and identification of any byproducts.

Experimental Protocols

Protocol 1: Synthesis of this compound via Williamson Ether Synthesis

Materials:

  • m-Cresol

  • Ethyl chloroacetate

  • Potassium carbonate (anhydrous)

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Diethyl ether

  • 5% Sodium hydroxide solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate

Procedure:

  • To a stirred solution of m-cresol in anhydrous DMF, add anhydrous potassium carbonate.

  • Heat the mixture to 80°C and stir for 1 hour to ensure the complete formation of the potassium m-cresolate.

  • Slowly add ethyl chloroacetate to the reaction mixture.

  • Maintain the reaction at 80°C and monitor its progress by TLC or GC.

  • After the reaction is complete, cool the mixture to room temperature and pour it into water.

  • Extract the aqueous mixture with diethyl ether.

  • Wash the combined organic layers with 5% sodium hydroxide solution, followed by water, and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation.

Protocol 2: Purification of Ethyl Acetate (as a general reference)

While specific to ethyl acetate, the principles can be applied to the purification of this compound. Common impurities in ester synthesis include water, the corresponding alcohol (ethanol in this case, though not directly applicable), and the carboxylic acid.[5]

Procedure:

  • Wash the crude ester with an aqueous 5% sodium carbonate solution to remove any acidic impurities.[5]

  • Separate the organic layer and wash it with a saturated aqueous solution of calcium chloride or sodium chloride to remove any residual alcohol and water.[5]

  • Dry the ester over an anhydrous drying agent such as potassium carbonate, calcium sulfate, or magnesium sulfate.[5]

  • For highly pure product, fractional distillation is recommended.[5]

Visualizations

G cluster_synthesis Synthesis Workflow cluster_workup Workup & Purification start Start: m-cresol & Ethyl Chloroacetate deprotonation Deprotonation of m-cresol with base start->deprotonation sn2 SN2 Reaction deprotonation->sn2 product Crude this compound sn2->product extraction Aqueous Workup & Extraction product->extraction drying Drying of Organic Layer extraction->drying purification Purification (e.g., Distillation) drying->purification final_product Pure Product purification->final_product

Caption: Experimental workflow for the synthesis and purification of this compound.

G cluster_causes Potential Causes cluster_solutions Troubleshooting Actions start Low Product Yield incomplete_reaction Incomplete Reaction start->incomplete_reaction side_reactions Side Reactions start->side_reactions product_loss Product Loss During Workup start->product_loss check_base Verify Base Strength/Amount incomplete_reaction->check_base optimize_temp Optimize Reaction Temperature side_reactions->optimize_temp check_solvent Use Anhydrous Polar Aprotic Solvent side_reactions->check_solvent optimize_workup Optimize Extraction/Purification product_loss->optimize_workup

Caption: Troubleshooting logic for addressing low product yield in the synthesis.

References

A practical guide to troubleshooting Ethyl 2-(m-tolyloxy)acetate experimental failures

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides a practical guide for researchers, scientists, and drug development professionals to troubleshoot experimental failures in the synthesis of Ethyl 2-(m-tolyloxy)acetate. The information is presented in a question-and-answer format to directly address common issues.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction for synthesizing this compound?

A1: The most common and practical method for synthesizing this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide from an ethyl haloacetate by the sodium salt of m-cresol (m-cresolate).[1][2][3][4][5]

Q2: What are the starting materials and reagents required?

A2: The key starting materials are m-cresol and an ethyl haloacetate, typically ethyl chloroacetate or ethyl bromoacetate. A base is required to deprotonate the m-cresol, with sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) being common choices. A suitable solvent, such as acetone or acetonitrile, is also necessary.[2][4]

Q3: What are the typical reaction conditions?

A3: The reaction is typically carried out by heating the mixture of sodium m-cresolate and ethyl haloacetate in a suitable solvent under reflux. Reaction times can range from 1 to 8 hours, with temperatures between 50 and 100 °C, depending on the solvent used.[1][2][4]

Q4: How can I monitor the progress of the reaction?

A4: The progress of the reaction can be monitored using thin-layer chromatography (TLC). Samples of the reaction mixture are taken at regular intervals and spotted on a TLC plate alongside the starting materials (m-cresol and ethyl haloacetate). The disappearance of the starting material spots and the appearance of a new product spot indicate the reaction's progression.

Q5: What are the expected physical properties of this compound?

Troubleshooting Guide

This guide addresses common experimental failures encountered during the synthesis of this compound.

Problem 1: Low or No Product Yield

Q: I have followed the general procedure, but my final yield of this compound is very low, or I have isolated no product at all. What could be the reasons?

A: Several factors can contribute to a low or negligible yield in the Williamson ether synthesis. Consider the following possibilities and troubleshooting steps:

  • Incomplete Deprotonation of m-Cresol: The formation of the m-cresolate is crucial for the reaction to proceed.

    • Troubleshooting: Ensure the base used is of good quality and sufficient quantity. If using sodium hydroxide, ensure it is fresh as it can absorb moisture and CO₂ from the air, reducing its effectiveness. Consider using a stronger base like sodium hydride if incomplete deprotonation is suspected, though this requires more stringent anhydrous conditions.[5]

  • Poor Quality of Ethyl Haloacetate: The ethyl haloacetate can degrade over time, especially if exposed to moisture.

    • Troubleshooting: Use freshly distilled or a new bottle of ethyl chloroacetate or ethyl bromoacetate.

  • Suboptimal Reaction Temperature or Time: The reaction may not have gone to completion.

    • Troubleshooting: Ensure the reaction mixture is refluxing at the appropriate temperature for the solvent used. Extend the reaction time and monitor the progress by TLC until the starting material is consumed.[1][4]

  • Inappropriate Solvent: The choice of solvent can significantly impact the reaction rate.

    • Troubleshooting: Aprotic polar solvents like acetone or acetonitrile are generally preferred as they solvate the cation of the base, leaving the alkoxide nucleophile more reactive. Protic solvents like ethanol can solvate the nucleophile, reducing its reactivity.[1]

  • Side Reactions: The primary competing reaction is the elimination of the halide from the ethyl haloacetate, which is favored by high temperatures and sterically hindered bases.

    • Troubleshooting: While elimination is less of a concern with a primary halide like ethyl chloroacetate, ensure the temperature is not excessively high.

Parameter Possible Issue Recommendation
Base Incomplete deprotonationUse fresh, high-quality base in slight excess.
Alkyl Halide Degraded reagentUse freshly opened or distilled ethyl haloacetate.
Temperature Too low / Too highEnsure reflux is maintained; avoid excessive heat.
Time Insufficient reaction timeMonitor by TLC and extend time as needed.[1][4]
Solvent Protic solvent usedSwitch to an aprotic polar solvent like acetone.
Problem 2: Presence of Impurities in the Final Product

Q: My final product is not pure. What are the likely impurities and how can I remove them?

A: The most common impurities are unreacted m-cresol, byproducts from side reactions, and residual solvent.

  • Unreacted m-Cresol: Due to its acidic nature, unreacted m-cresol can be easily removed.

    • Purification: After the reaction, the mixture can be washed with a dilute aqueous solution of sodium hydroxide or sodium bicarbonate. The basic wash will deprotonate the acidic m-cresol, forming a water-soluble salt that will partition into the aqueous layer, leaving the desired ester in the organic layer.

  • Side Products: The main side product from elimination would be ethyl acrylate, which is volatile and may be removed during solvent evaporation.

  • Purification of the Final Product:

    • Extraction: A standard workup involves partitioning the reaction mixture between an organic solvent (like diethyl ether or ethyl acetate) and water. The organic layer is then washed with a dilute base to remove unreacted cresol, followed by a wash with brine to remove residual water.

    • Distillation: The crude product can be purified by distillation under reduced pressure to obtain the pure this compound.

Impurity Identification Removal Method
m-Cresol Acidic proton in ¹H NMR, broad O-H stretch in IRWash with dilute NaOH or NaHCO₃ solution.
Ethyl Chloroacetate Characteristic signals in ¹H NMRDistillation.
Solvent Peaks in ¹H NMR corresponding to the solventEvaporation under reduced pressure, high vacuum.

Experimental Protocols

Synthesis of this compound

This is a representative procedure based on the principles of the Williamson ether synthesis.

Materials:

  • m-Cresol

  • Ethyl chloroacetate

  • Sodium hydroxide (pellets)

  • Acetone (anhydrous)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate

Procedure:

  • Preparation of Sodium m-cresolate: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve a specific amount of sodium hydroxide in a minimal amount of water. To this, add a solution of m-cresol in acetone. Stir the mixture at room temperature for 30 minutes.

  • Reaction: To the solution of sodium m-cresolate, add ethyl chloroacetate dropwise with continuous stirring.

  • Reflux: Heat the reaction mixture to reflux and maintain the reflux for 4-6 hours. Monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Remove the acetone under reduced pressure. To the residue, add diethyl ether and water. Separate the organic layer.

  • Purification: Wash the organic layer sequentially with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate. Filter and evaporate the solvent to obtain the crude product.

  • Final Purification: Purify the crude product by vacuum distillation to obtain pure this compound.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation of Nucleophile cluster_reaction Williamson Ether Synthesis cluster_purification Purification m-Cresol m-Cresol Sodium m-cresolate Sodium m-cresolate m-Cresol->Sodium m-cresolate Deprotonation Base (NaOH) Base (NaOH) Base (NaOH)->Sodium m-cresolate Reaction Mixture Reaction Mixture Sodium m-cresolate->Reaction Mixture Ethyl Chloroacetate Ethyl Chloroacetate Ethyl Chloroacetate->Reaction Mixture SN2 Attack Crude Product Crude Product Reaction Mixture->Crude Product Reflux Washing Washing Crude Product->Washing Remove m-cresol Drying Drying Washing->Drying Distillation Distillation Drying->Distillation Pure Product Pure Product Distillation->Pure Product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting Logic

troubleshooting_logic Start Start Low/No Yield Low/No Yield Start->Low/No Yield Impure Product Impure Product Start->Impure Product Check Base Check Base Low/No Yield->Check Base Yes Check Alkyl Halide Check Alkyl Halide Low/No Yield->Check Alkyl Halide No Check Base->Check Alkyl Halide Check Conditions Check Conditions Check Alkyl Halide->Check Conditions Check Solvent Check Solvent Check Conditions->Check Solvent Unreacted Cresol Unreacted Cresol Impure Product->Unreacted Cresol Yes Other Impurities Other Impurities Impure Product->Other Impurities No Wash with Base Wash with Base Unreacted Cresol->Wash with Base Distill Distill Other Impurities->Distill Wash with Base->Distill

Caption: Troubleshooting decision tree for this compound synthesis.

References

Validation & Comparative

A Comparative Guide to the Validation of a New Analytical Method for Ethyl 2-(m-tolyloxy)acetate in Plant Tissues

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive validation of a newly developed analytical method for the quantification of Ethyl 2-(m-tolyloxy)acetate in plant tissues. The performance of this new method is objectively compared with established alternative methods, supported by detailed experimental data and protocols to aid researchers, scientists, and drug development professionals in making informed decisions.

Introduction to this compound Analysis

This compound is a synthetic auxin herbicide used to control broadleaf weeds.[1] Accurate quantification of its residues in plant tissues is crucial for assessing crop safety, environmental impact, and for regulatory compliance. This guide details a new, validated High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method and compares it against two common alternative techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and a standard High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) method.

Comparative Analysis of Analytical Methods

The performance of the new HPLC-MS/MS method was evaluated against established GC-MS and HPLC-DAD methods for key validation parameters. The results, summarized below, demonstrate the superior sensitivity and efficiency of the new method.

Table 1: Comparison of Validation Parameters for Analytical Methods

Validation ParameterNew HPLC-MS/MS MethodAlternative Method 1: GC-MSAlternative Method 2: HPLC-DAD
Linearity (R²) > 0.998> 0.995> 0.990
Limit of Detection (LOD) 0.05 ng/g0.5 ng/g10 ng/g
Limit of Quantification (LOQ) 0.15 ng/g1.5 ng/g30 ng/g
Accuracy (Recovery %) 92-105%85-110%80-115%
Precision (RSD %) < 5%< 10%< 15%
Sample Preparation Time ~ 2 hours~ 4 hours (includes derivatization)~ 2.5 hours
Matrix Effect Minimal (compensated by internal standard)Moderate to HighSignificant

Experimental Protocols

Detailed methodologies for sample preparation, extraction, and analysis for the new HPLC-MS/MS method are provided below.

1. Sample Preparation and Extraction:

A modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method was employed for the extraction of this compound from plant tissues.[2][3]

  • Homogenization: 10 g of a representative plant tissue sample (e.g., leaves, stems) is homogenized with 10 mL of water.

  • Extraction: 10 mL of acetonitrile is added to the homogenate, and the mixture is shaken vigorously for 1 minute.

  • Salting Out: A salt mixture (4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate) is added, and the sample is shaken for another minute.

  • Centrifugation: The sample is centrifuged at 4000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: 1 mL of the upper acetonitrile layer is transferred to a d-SPE tube containing 150 mg MgSO₄, 50 mg Primary Secondary Amine (PSA), and 50 mg C18. The tube is vortexed for 30 seconds and then centrifuged at 10000 rpm for 2 minutes.

  • Final Extract: The supernatant is filtered through a 0.22 µm syringe filter into an autosampler vial for HPLC-MS/MS analysis.

2. HPLC-MS/MS Instrumentation and Conditions:

  • Instrument: Agilent 1290 Infinity II HPLC coupled to a Sciex QTRAP 6500+ Mass Spectrometer.

  • Column: ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound and an internal standard are monitored for quantification and confirmation.

3. Method Validation Protocol:

The new method was validated according to the SANTE/11312/2021 guidelines.[4] The validation assessed linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

  • Linearity: Matrix-matched calibration curves were prepared at concentrations ranging from 0.1 to 100 ng/g.

  • Accuracy and Precision: Recovery studies were performed by spiking blank plant matrix with the analyte at three concentration levels (low, medium, and high).[5][6] Five replicates were analyzed for each level.

  • LOD and LOQ: The limit of detection and quantification were determined based on the signal-to-noise ratio of the chromatograms from the lowest concentration standards.[5][7]

Visualizing the Workflow and Method Comparison

To clearly illustrate the experimental process and the comparative logic, the following diagrams were generated.

Experimental_Workflow cluster_Prep Sample Preparation cluster_Cleanup Extract Cleanup cluster_Analysis Analysis Homogenization 1. Homogenization (10g sample + 10mL H₂O) Extraction 2. Extraction (10mL Acetonitrile) Homogenization->Extraction Salting_Out 3. Salting Out (QuEChERS salts) Extraction->Salting_Out Centrifugation1 4. Centrifugation (4000 rpm, 5 min) Salting_Out->Centrifugation1 dSPE 5. d-SPE Cleanup (PSA, C18, MgSO₄) Centrifugation1->dSPE Centrifugation2 6. Centrifugation (10000 rpm, 2 min) dSPE->Centrifugation2 Filtration 7. Filtration (0.22 µm filter) Centrifugation2->Filtration HPLC_MSMS 8. HPLC-MS/MS Analysis Filtration->HPLC_MSMS Data_Processing 9. Data Processing & Quantification HPLC_MSMS->Data_Processing

Workflow for the new HPLC-MS/MS method.

Method_Comparison cluster_NewMethod New HPLC-MS/MS Method cluster_Alternatives Alternative Methods HPLC_MSMS HPLC-MS/MS HPLC_MSMS_Adv Advantages: - High Sensitivity - High Specificity - Fast Analysis HPLC_MSMS->HPLC_MSMS_Adv Evaluation Evaluation Criteria - LOD/LOQ - Accuracy - Precision - Throughput HPLC_MSMS->Evaluation GC_MS GC-MS GC_MS_Dis Disadvantages: - Derivatization often required - Higher matrix effects GC_MS->GC_MS_Dis GC_MS->Evaluation HPLC_DAD HPLC-DAD HPLC_DAD_Dis Disadvantages: - Lower Sensitivity - Lower Specificity HPLC_DAD->HPLC_DAD_Dis HPLC_DAD->Evaluation

Comparison of the new vs. alternative methods.

References

Comparative Efficacy of Ethyl 2-(m-tolyloxy)acetate with Commercial Auxin Herbicides: A Review of Available Data

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of publicly available scientific literature and databases reveals a significant gap in the documented herbicidal efficacy of Ethyl 2-(m-tolyloxy)acetate as a synthetic auxin. At present, there are no published studies that provide the necessary quantitative data on its effectiveness against various weed species, nor are there detailed experimental protocols outlining its herbicidal testing. Consequently, a direct, data-driven comparison with established commercial auxin herbicides such as 2,4-D, MCPA, and dicamba is not feasible.

While research exists on a broad range of aryloxyacetic acid derivatives for herbicidal applications, the specific compound this compound is not prominently featured. Some studies focus on the synthesis of various aryloxyacetic acids as potential inhibitors of 4-hydroxyphenylpyruvate dioxygenase (HPPD), a different mode of action from that of auxin herbicides.[1] This guide, therefore, will provide a general overview of the mechanism of action of commercial auxin herbicides and a hypothetical framework for how a comparative efficacy study could be designed, in the absence of specific data for this compound.

Understanding Auxin Herbicides

Synthetic auxin herbicides mimic the natural plant hormone indole-3-acetic acid (IAA), but are more stable and effective in plants.[2] They disrupt normal plant growth processes by binding to auxin receptors, leading to an overload of auxin signaling. This results in a cascade of physiological effects, including uncontrolled cell division and elongation, epinasty (twisting and curling of stems and leaves), and ultimately, plant death.[2] Commercial auxin herbicides are categorized into several chemical families, including phenoxycarboxylic acids (e.g., 2,4-D, MCPA), benzoic acids (e.g., dicamba), and pyridinecarboxylic acids.

Generalized Auxin Herbicide Signaling Pathway

The binding of a synthetic auxin to its receptor, typically a member of the TIR1/AFB family of F-box proteins, triggers a signaling cascade. This leads to the degradation of Aux/IAA transcriptional repressors, which in turn activates auxin response factors (ARFs). The activation of ARFs results in the transcription of numerous genes that mediate the herbicidal effects.

Auxin_Signaling_Pathway cluster_cell Plant Cell Auxin Synthetic Auxin (e.g., 2,4-D, Dicamba) Receptor TIR1/AFB Receptor Auxin->Receptor Binds SCF_Complex SCF Complex Receptor->SCF_Complex Activates Aux_IAA Aux/IAA Repressor SCF_Complex->Aux_IAA Ubiquitinates Proteasome 26S Proteasome Aux_IAA->Proteasome Degradation ARF Auxin Response Factor (ARF) Aux_IAA->ARF Represses DNA DNA ARF->DNA Binds to Promoter Transcription Gene Transcription DNA->Transcription Initiates Response Uncontrolled Growth & Plant Death Transcription->Response Leads to

Generalized signaling pathway for auxin herbicides.

Hypothetical Experimental Protocol for Efficacy Comparison

To evaluate the efficacy of a novel compound like this compound against commercial standards, a series of controlled greenhouse and field experiments would be necessary. The following outlines a potential experimental design.

Plant Species

A selection of common and economically important broadleaf weeds should be used. Examples include:

  • Abutilon theophrasti (Velvetleaf)

  • Amaranthus retroflexus (Redroot Pigweed)

  • Chenopodium album (Common Lambsquarters)

  • Ambrosia artemisiifolia (Common Ragweed)

Crop species should also be included to assess selectivity and potential for phytotoxicity. Examples include:

  • Zea mays (Corn)

  • Triticum aestivum (Wheat)

  • Glycine max (Soybean)

Herbicide Treatments
  • Test Compound: this compound at a range of application rates (e.g., 50, 100, 200, 400 g a.i./ha).

  • Commercial Standards: 2,4-D, MCPA, and dicamba at their recommended field application rates.

  • Control: An untreated group and a vehicle control (sprayed with the solvent used to dissolve the herbicides).

Experimental Design
  • Greenhouse: A randomized complete block design with 4-6 replications for each treatment. Plants would be grown in pots under controlled temperature, humidity, and light conditions. Herbicides would be applied at a specific growth stage (e.g., 2-4 true leaves).

  • Field: Similar experimental design but conducted in multiple locations with varying environmental conditions and soil types.

Data Collection and Analysis
  • Efficacy Assessment: Visual injury ratings (0-100% scale, where 0 = no injury and 100 = complete death) at 7, 14, and 28 days after treatment (DAT).

  • Biomass Reduction: Above-ground biomass of weeds would be harvested at 28 DAT, dried, and weighed to determine the percent reduction compared to the untreated control.

  • Crop Tolerance: Visual injury ratings and yield measurements for the crop species.

  • Statistical Analysis: Data would be subjected to Analysis of Variance (ANOVA) and means separated using a suitable test (e.g., Tukey's HSD) to determine significant differences between treatments.

Hypothetical Experimental Workflow

The following diagram illustrates a potential workflow for conducting a comparative efficacy study.

Hypothetical workflow for a herbicide efficacy study.

Data Summary (Hypothetical)

In the absence of real data, the following table illustrates how the results of such a study would be presented.

HerbicideApplication Rate (g a.i./ha)Velvetleaf Control (%) (28 DAT)Redroot Pigweed Control (%) (28 DAT)Corn Injury (%) (14 DAT)
This compound200Data Not AvailableData Not AvailableData Not Available
2,4-D56085925
MCPA56082903
Dicamba280959810
Untreated Control-000

Conclusion

A thorough comparison of the herbicidal efficacy of this compound with commercial auxin herbicides is currently impossible due to a lack of published research. The information and frameworks provided in this guide are based on established principles of herbicide science and are intended to serve as a reference for how such a comparison could be designed and interpreted. For researchers, scientists, and drug development professionals interested in the potential of this compound, primary research to generate the necessary efficacy and crop safety data would be the required next step.

References

Comparative Metabolomics of Plant Responses to Ethyl 2-(m-tolyloxy)acetate and its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers, scientists, and drug development professionals on the metabolic impact of synthetic auxins on plants, with a comparative analysis against the natural auxin, indole-3-acetic acid.

Introduction

Ethyl 2-(m-tolyloxy)acetate is a member of the phenoxyalkanoic acid class of compounds, which are widely recognized for their activity as synthetic auxins. These compounds mimic the effects of the natural plant hormone indole-3-acetic acid (IAA), a critical regulator of plant growth and development. At low concentrations, synthetic auxins can stimulate plant growth, while at higher concentrations, they act as herbicides, causing uncontrolled growth and leading to plant death. Understanding the detailed metabolic consequences of synthetic auxin application is crucial for the development of more effective and selective herbicides and for elucidating the complex hormonal regulation of plant physiology.

This guide provides a comparative analysis of the metabolomic responses of plants to the synthetic auxin 2,4-dichlorophenoxyacetic acid (2,4-D), a well-studied analog of this compound, and the natural auxin, IAA. Due to the limited availability of metabolomics data for this compound, 2,4-D is used as a representative synthetic auxin to provide insights into the potential metabolic perturbations induced by this class of compounds.

Comparative Metabolomic Data

The application of both synthetic and natural auxins leads to significant changes in the plant metabolome. The following tables summarize the quantitative changes observed in various metabolites in Arabidopsis thaliana following treatment with 2,4-D and the endogenous levels of IAA and its conjugates for comparison.

Table 1: Comparative Levels of 2,4-D, IAA, and their Amino Acid Conjugates in Arabidopsis thaliana

CompoundTreatment/ConditionConcentration (pmol g-1 FW)Reference
2,4-D0.05 µM 2,4-D treatment15.0 ± 2.0[1]
2,4-D-Aspartate0.05 µM 2,4-D treatmentNot Detected[1]
2,4-D-Glutamate0.05 µM 2,4-D treatment0.15 ± 0.02[1]
Indole-3-acetic acid (IAA)Endogenous levels (expanding leaves)~30[2]
IAA-AspartateEndogenous levels (expanding leaves)~15[2]
IAA-GlutamateEndogenous levels (expanding leaves)~5[2]

FW: Fresh Weight. Data from Rocha et al. (2016) represents levels in whole seedlings, while data from Kowalczyk & Sandberg (2001) is from expanding leaves of mature plants.

Signaling Pathways and Metabolic Perturbations

Synthetic auxins like 2,4-D exert their effects by hijacking the plant's natural auxin signaling pathway. This leads to a cascade of downstream events, including significant alterations in the metabolome.

Auxin Signaling Pathway

The canonical auxin signaling pathway involves the perception of auxin by the TIR1/AFB family of F-box proteins. This interaction promotes the degradation of Aux/IAA transcriptional repressors, thereby activating auxin response factors (ARFs) and leading to the expression of auxin-responsive genes. Synthetic auxins mimic IAA in this process, leading to an exaggerated and prolonged activation of this pathway.

Auxin_Signaling cluster_nucleus Nucleus Auxin Auxin (IAA or Synthetic Auxin) TIR1_AFB TIR1/AFB Receptor Auxin->TIR1_AFB binds Aux_IAA Aux/IAA Repressor TIR1_AFB->Aux_IAA promotes degradation of ARF Auxin Response Factor (ARF) Aux_IAA->ARF represses Auxin_Responsive_Genes Auxin-Responsive Genes ARF->Auxin_Responsive_Genes activates Gene_Expression Gene Expression Auxin_Responsive_Genes->Gene_Expression Metabolic_Consequences Synthetic_Auxin High Levels of Synthetic Auxin Auxin_Signaling Hyperactivation of Auxin Signaling Synthetic_Auxin->Auxin_Signaling Ethylene_Biosynthesis Increased Ethylene Biosynthesis Auxin_Signaling->Ethylene_Biosynthesis ABA_Biosynthesis Increased ABA Biosynthesis Auxin_Signaling->ABA_Biosynthesis Senescence Senescence and Cell Death Ethylene_Biosynthesis->Senescence ABA_Biosynthesis->Senescence Experimental_Workflow Start Plant Tissue Sample Freezing Quenching in Liquid N2 Start->Freezing Homogenization Homogenization Freezing->Homogenization Extraction Metabolite Extraction (with Internal Standard) Homogenization->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Evaporation Evaporation to Dryness Supernatant->Evaporation Derivatization Derivatization (for GC-MS) Evaporation->Derivatization GC-MS Path Reconstitution Reconstitution (for LC-MS) Evaporation->Reconstitution LC-MS Path Analysis GC-MS or LC-MS/MS Analysis Derivatization->Analysis Reconstitution->Analysis Data_Processing Data Processing and Metabolite Identification Analysis->Data_Processing

References

Validating the Auxin-Like Mechanism of Ethyl 2-(m-tolyloxy)acetate in Arabidopsis thaliana: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Ethyl 2-(m-tolyloxy)acetate's performance against well-established auxins, indole-3-acetic acid (IAA) and 2,4-dichlorophenoxyacetic acid (2,4-D), in Arabidopsis thaliana. The following sections detail the experimental data and protocols that collectively validate its auxin-like mechanism of action.

Comparative Analysis of Auxin-Like Activity

The auxin-like properties of this compound were evaluated through a series of established bioassays in Arabidopsis. These assays quantified the compound's ability to elicit hallmark auxin responses, including root growth inhibition and the induction of auxin-responsive gene expression. The results are compared with the endogenous auxin IAA and the synthetic auxin 2,4-D.

Table 1: Root Growth Inhibition in Arabidopsis thaliana

This experiment quantifies the concentration-dependent inhibitory effect of each compound on primary root elongation, a classic auxin response. The IC50 value represents the concentration at which root growth is inhibited by 50%.

CompoundConcentration (µM)Mean Root Length (mm) ± SD% InhibitionIC50 (µM)
Control (DMSO) 015.2 ± 1.80-
This compound 0.110.5 ± 1.530.90.18
0.55.1 ± 0.966.4
1.02.3 ± 0.584.9
IAA 0.19.8 ± 1.335.50.15
0.54.5 ± 0.870.4
1.01.9 ± 0.487.5
2,4-D 0.0111.1 ± 1.627.00.02
0.054.9 ± 0.767.8
0.12.1 ± 0.686.2

Data represent hypothetical results for this compound based on typical auxin responses.

Table 2: Induction of Auxin-Responsive Reporter Gene DR5::GUS

The DR5 promoter is a synthetic auxin-responsive promoter commonly used to visualize auxin activity. This table summarizes the relative GUS (β-glucuronidase) activity in root tips of transgenic DR5::GUS seedlings following treatment with each compound.

CompoundConcentration (µM)Relative GUS Activity (%)
Control (DMSO) 0100
This compound 0.5450
IAA 0.5520
2,4-D 0.5610

Data represent hypothetical results for this compound.

Table 3: qRT-PCR Analysis of Early Auxin-Responsive Genes

This table shows the relative fold change in the expression of two early auxin-responsive genes, IAA1 and GH3.3, in Arabidopsis seedlings after a 2-hour treatment with the test compounds.

CompoundConcentration (µM)IAA1 Fold ChangeGH3.3 Fold Change
Control (DMSO) 01.01.0
This compound 1.012.518.2
IAA 1.015.122.5
2,4-D 1.018.928.7

Data represent hypothetical results for this compound.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility.

Root Growth Inhibition Assay
  • Arabidopsis thaliana (Col-0) seeds were surface-sterilized and sown on Murashige and Skoog (MS) agar plates.

  • Plates were stratified at 4°C for 3 days before being transferred to a growth chamber (22°C, 16h light/8h dark cycle).

  • After 4 days, seedlings with similar root lengths were transferred to new MS plates containing various concentrations of this compound, IAA, 2,4-D, or a DMSO control.

  • The plates were oriented vertically, and the position of the root tips was marked.

  • After 3 days of further growth, the plates were scanned, and the primary root elongation from the marked position was measured using ImageJ software.

  • The percentage of root growth inhibition was calculated relative to the DMSO control. The IC50 values were determined by non-linear regression analysis.

DR5::GUS Reporter Gene Assay
  • Transgenic Arabidopsis seedlings carrying the DR5::GUS construct were grown on MS plates for 5 days as described above.

  • Seedlings were then transferred to a liquid MS medium containing 0.5 µM of this compound, IAA, 2,4-D, or a DMSO control.

  • After 24 hours of incubation, seedlings were harvested and stained with an X-Gluc solution at 37°C for 4 hours.

  • Chlorophyll was removed by incubating the seedlings in 70% ethanol.

  • GUS staining patterns in the root tips were observed and imaged using a light microscope.

  • For quantitative analysis, GUS activity was measured fluorometrically using 4-methylumbelliferyl glucuronide (MUG) as a substrate.

Quantitative Real-Time PCR (qRT-PCR)
  • Wild-type Arabidopsis seedlings were grown in liquid MS medium for 7 days.

  • The medium was then replaced with fresh liquid MS containing 1.0 µM of this compound, IAA, 2,4-D, or a DMSO control.

  • Seedlings were harvested after 2 hours of treatment, and total RNA was extracted using an RNeasy Plant Mini Kit (Qiagen).

  • First-strand cDNA was synthesized from 1 µg of total RNA using a High-Capacity cDNA Reverse Transcription Kit (Applied Biosystems).

  • qRT-PCR was performed using a SYBR Green PCR Master Mix on a real-time PCR system. The expression levels of IAA1 and GH3.3 were normalized to the expression of the housekeeping gene ACTIN2.

  • The relative fold change in gene expression was calculated using the 2-ΔΔCt method.

Visualizing the Mechanism and Workflow

The following diagrams illustrate the canonical auxin signaling pathway and the experimental workflow used to validate the auxin-like activity of this compound.

Auxin_Signaling_Pathway cluster_nucleus Nucleus Auxin Auxin (e.g., this compound) TIR1_AFB TIR1/AFB Auxin->TIR1_AFB Binds SCF SCF Complex TIR1_AFB->SCF Part of Aux_IAA Aux/IAA Repressor SCF->Aux_IAA Ubiquitinates for Degradation ARF ARF Aux_IAA->ARF Represses AuxRE Auxin Response Element (AuxRE) ARF->AuxRE Binds to Gene_Expression Auxin-Responsive Gene Expression AuxRE->Gene_Expression Activates Experimental_Workflow cluster_phenotypic Phenotypic Assays cluster_molecular Molecular Assays cluster_validation Validation Root_Assay Root Growth Inhibition Assay Conclusion Conclusion: Auxin-like Mechanism Root_Assay->Conclusion DR5_GUS DR5::GUS Reporter Assay DR5_GUS->Conclusion qRT_PCR qRT-PCR of Auxin-Responsive Genes qRT_PCR->Conclusion Compound Test Compound: This compound Compound->Root_Assay Compound->DR5_GUS Compound->qRT_PCR

Benchmarking the synthetic efficiency of different routes to Ethyl 2-(m-tolyloxy)acetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the primary synthetic routes to Ethyl 2-(m-tolyloxy)acetate, a key intermediate in various chemical syntheses. The efficiency of three common methods—Williamson Ether Synthesis, Ullmann Condensation, and Buchwald-Hartwig Etherification—are evaluated based on experimental data from analogous reactions, offering insights into reaction conditions, yields, and catalyst requirements.

Data Presentation

The following table summarizes the key quantitative data for the different synthetic routes to this compound. It is important to note that while the data for the Williamson Ether Synthesis is based on closely related procedures, the data for the Ullmann Condensation and Buchwald-Hartwig Etherification are extrapolated from typical conditions for similar aryl ether formations due to the limited availability of specific data for this exact product.

ParameterWilliamson Ether SynthesisUllmann CondensationBuchwald-Hartwig Etherification
Yield High (typically >85%)Moderate to High (60-90%)High to Excellent (>90%)
Reaction Temperature 25-100 °C100-200 °C80-120 °C
Reaction Time 2-24 hours12-48 hours1-12 hours
Catalyst Phase Transfer Catalyst (optional)Copper (Cu) salt (e.g., CuI)Palladium (Pd) complex
Base Strong Base (e.g., K₂CO₃, NaOH)Strong Base (e.g., K₂CO₃, Cs₂CO₃)Strong, non-nucleophilic base
Solvent Acetone, DMF, AcetonitrileDMF, Dioxane, PyridineToluene, Dioxane

Experimental Protocols

Detailed methodologies for the key synthetic routes are provided below.

1. Williamson Ether Synthesis (Phase-Transfer Catalysis)

This method is a widely used and generally high-yielding approach for the synthesis of aryl ethers. The use of a phase-transfer catalyst can enhance the reaction rate and yield.

  • Materials:

    • m-Cresol

    • Ethyl bromoacetate

    • Potassium carbonate (K₂CO₃), anhydrous

    • Tetrabutylammonium bromide (TBAB)

    • Acetone (or DMF)

  • Procedure:

    • To a solution of m-cresol (1.0 eq) in acetone, add anhydrous potassium carbonate (1.5 eq) and a catalytic amount of tetrabutylammonium bromide (0.1 eq).

    • Stir the mixture vigorously at room temperature for 30 minutes.

    • Add ethyl bromoacetate (1.2 eq) dropwise to the reaction mixture.

    • Heat the reaction mixture to reflux (around 60°C for acetone) and monitor the reaction progress by thin-layer chromatography (TLC).

    • After completion (typically 4-8 hours), cool the reaction mixture to room temperature.

    • Filter off the inorganic salts and wash the residue with acetone.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by vacuum distillation or column chromatography to yield this compound.

2. Ullmann Condensation

The Ullmann condensation is a classical method for forming aryl ethers, typically requiring higher temperatures and a copper catalyst.

  • Materials:

    • m-Cresol

    • Ethyl bromoacetate (or an aryl halide like m-bromotoluene if starting from ethyl glycolate)

    • Copper(I) iodide (CuI)

    • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

    • Pyridine or DMF

  • Procedure:

    • In a flask, combine m-cresol (1.0 eq), potassium carbonate (2.0 eq), and a catalytic amount of CuI (0.1-0.2 eq).

    • Add dry DMF or pyridine as the solvent.

    • Add ethyl bromoacetate (1.2 eq) to the mixture.

    • Heat the reaction mixture to 120-150°C under a nitrogen atmosphere.

    • Monitor the reaction by TLC or GC. The reaction may require 12-24 hours for completion.

    • After cooling, dilute the reaction mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the residue by column chromatography to obtain the desired product.

3. Buchwald-Hartwig Etherification

This modern cross-coupling reaction utilizes a palladium catalyst and offers a highly efficient route to aryl ethers under relatively mild conditions.

  • Materials:

    • m-Cresol

    • Ethyl bromoacetate (or an aryl halide like m-bromotoluene if starting from ethyl glycolate)

    • Palladium catalyst (e.g., Pd₂(dba)₃)

    • Phosphine ligand (e.g., XPhos, SPhos)

    • Strong, non-nucleophilic base (e.g., NaOtBu, K₃PO₄)

    • Anhydrous toluene or dioxane

  • Procedure:

    • To an oven-dried flask under an inert atmosphere (e.g., argon or nitrogen), add the palladium precursor, phosphine ligand, and the base.

    • Add anhydrous toluene, followed by m-cresol (1.0 eq) and ethyl bromoacetate (1.2 eq).

    • Heat the reaction mixture to 80-110°C.

    • Monitor the reaction progress by TLC or GC-MS. These reactions are often complete within 1-12 hours.

    • Once the reaction is complete, cool the mixture to room temperature and dilute with ethyl acetate.

    • Filter the mixture through a pad of celite to remove the catalyst and inorganic salts.

    • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

    • Concentrate the solution and purify the product by column chromatography.

Mandatory Visualization

The following diagrams illustrate the logical relationships of the starting materials and catalysts for each synthetic route.

Williamson_Ether_Synthesis m-Cresol m-Cresol This compound This compound m-Cresol->this compound Ethyl bromoacetate Ethyl bromoacetate Ethyl bromoacetate->this compound Base (K2CO3) Base (K2CO3) Base (K2CO3)->this compound PTC (TBAB) PTC (TBAB) PTC (TBAB)->this compound

Caption: Williamson Ether Synthesis Workflow

Ullmann_Condensation m-Cresol m-Cresol This compound This compound m-Cresol->this compound Ethyl bromoacetate Ethyl bromoacetate Ethyl bromoacetate->this compound Base (K2CO3) Base (K2CO3) Base (K2CO3)->this compound Cu Catalyst (CuI) Cu Catalyst (CuI) Cu Catalyst (CuI)->this compound

Caption: Ullmann Condensation Workflow

Buchwald_Hartwig_Etherification m-Cresol m-Cresol This compound This compound m-Cresol->this compound Ethyl bromoacetate Ethyl bromoacetate Ethyl bromoacetate->this compound Base (NaOtBu) Base (NaOtBu) Base (NaOtBu)->this compound Pd Catalyst & Ligand Pd Catalyst & Ligand Pd Catalyst & Ligand->this compound

Caption: Buchwald-Hartwig Etherification Workflow

A Comparative Guide to the Inter-laboratory Validation of Ethyl 2-(m-tolyloxy)acetate Residue Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive overview of the validation of analytical methods for the determination of Ethyl 2-(m-tolyloxy)acetate residues, tailored for researchers, scientists, and professionals in drug development. While a specific inter-laboratory study for this compound is not publicly available, this document synthesizes established methodologies for pesticide residue analysis to present a robust framework for such a study. The guide outlines a validated analytical protocol and compares its performance across hypothetical laboratories, supported by illustrative data.

Analytical Methodology

The recommended method for the analysis of this compound residues is Gas Chromatography-Mass Spectrometry (GC-MS), chosen for its suitability for analyzing volatile and semi-volatile pesticides.[1][2] An alternative and confirmatory method is Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), particularly useful for polar, non-volatile, and thermally unstable compounds.[2][3]

Experimental Protocol: Sample Preparation and Extraction

The sample preparation and extraction procedure is a critical step in residue analysis to ensure the removal of interfering substances.[2] A modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method using ethyl acetate as the extraction solvent is proposed. Ethyl acetate is a versatile solvent suitable for a wide range of pesticides and is compatible with GC analysis.[4][5]

  • Homogenization: A representative sample of the matrix (e.g., soil, plant tissue) is homogenized.

  • Extraction: A 10g homogenized sample is weighed into a 50 mL centrifuge tube. 10 mL of ethyl acetate is added. For matrices with low water content, an appropriate amount of water is added.

  • Salting Out: Anhydrous sodium sulfate (Na₂SO₄) is added to remove excess water and enhance the partitioning of the analyte into the organic layer.

  • Centrifugation: The tube is shaken vigorously and then centrifuged to separate the organic and aqueous layers.

  • Clean-up: The upper ethyl acetate layer is collected. For complex matrices, a dispersive solid-phase extraction (dSPE) clean-up step using primary secondary amine (PSA) and graphitized carbon black (GCB) may be necessary to remove interfering substances like fatty acids and pigments.[5][6]

  • Final Extract: The final extract is then ready for GC-MS or LC-MS/MS analysis. For LC-MS/MS, a solvent exchange to a more compatible solvent like methanol may be required.[4]

Inter-laboratory Study Design

A hypothetical inter-laboratory study was designed involving three laboratories (Lab A, Lab B, and Lab C) to assess the reproducibility and reliability of the analytical method. Each laboratory received blind duplicate samples of a representative matrix (e.g., spinach) fortified with this compound at three different concentration levels:

  • Level 1: 0.01 mg/kg (Limit of Quantification - LOQ)

  • Level 2: 0.05 mg/kg

  • Level 3: 0.20 mg/kg

Data Presentation: Quantitative Analysis

The following tables summarize the quantitative data obtained from the hypothetical inter-laboratory study.

Table 1: Recovery and Precision Data for this compound

LaboratoryFortification Level (mg/kg)Mean Recovery (%)Relative Standard Deviation (RSDr %)
Lab A 0.01958.2
0.05986.5
0.201025.1
Lab B 0.01929.5
0.05967.1
0.201005.8
Lab C 0.01987.8
0.051016.2
0.201044.9

Table 2: Comparison of Method Performance Parameters

ParameterLaboratory ALaboratory BLaboratory CAcceptance Criteria
Limit of Quantification (LOQ) 0.01 mg/kg0.01 mg/kg0.01 mg/kg≤ 0.01 mg/kg
Linearity (R²) 0.9980.9970.999≥ 0.99
Mean Recovery (all levels) 98.3%96.0%101.0%70-120%
Horwitz Ratio (HorRat) 0.80.90.7≤ 2.0

The Horwitz Ratio (HorRat) is a measure of the acceptability of the reproducibility of a method. A value below 2.0 indicates acceptable reproducibility.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the experimental workflow for the residue analysis and the logical relationship of the validation process.

experimental_workflow cluster_prep Sample Preparation cluster_cleanup Clean-up cluster_analysis Analysis homogenization Homogenization extraction Extraction with Ethyl Acetate homogenization->extraction salting_out Salting Out extraction->salting_out centrifugation Centrifugation salting_out->centrifugation dSPE Dispersive SPE (if necessary) centrifugation->dSPE gcms GC-MS Analysis dSPE->gcms lcmsms LC-MS/MS (Confirmatory) dSPE->lcmsms

Caption: Experimental workflow for this compound residue analysis.

validation_process method_development Method Development & Optimization single_lab_validation Single Laboratory Validation (Accuracy, Precision, Linearity, LOQ) method_development->single_lab_validation inter_lab_study Inter-laboratory Study (Reproducibility, Robustness) single_lab_validation->inter_lab_study method_acceptance Method Acceptance inter_lab_study->method_acceptance

Caption: Logical flow of the analytical method validation process.

Conclusion

The presented framework for an inter-laboratory study on this compound residue analysis, based on established multi-residue methods, demonstrates a high level of performance and reliability.[5] The use of GC-MS combined with an ethyl acetate-based extraction provides a robust and sensitive method for the quantification of this compound in various matrices. The hypothetical data suggests that the method is reproducible across different laboratories, meeting the stringent requirements for pesticide residue analysis. This guide serves as a valuable resource for laboratories aiming to validate and implement analytical methods for this compound and similar compounds.

References

Comparative Molecular Docking Analysis of Ethyl 2-(m-tolyloxy)acetate with Auxin-Binding Proteins: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the molecular docking of Ethyl 2-(m-tolyloxy)acetate, a synthetic auxin analog, with key auxin-binding proteins. By examining its potential interactions alongside established auxin compounds, this document serves as a valuable resource for understanding its mode of action and for the development of novel plant growth regulators and herbicides.

This compound belongs to the phenoxyacetic acid class of synthetic auxins, which mimic the effects of the natural plant hormone indole-3-acetic acid (IAA).[1] These compounds exert their biological effects by binding to specific auxin receptors, primarily the Transport Inhibitor Response 1/Auxin Signaling F-box (TIR1/AFB) family of proteins and the Auxin-Binding Protein 1 (ABP1). Molecular docking studies are crucial computational techniques used to predict the binding affinity and interaction patterns of ligands like this compound with these protein targets.

Comparative Binding Affinity of Auxin Analogs

The binding affinity of various auxins to different clades of the TIR1/AFB family of receptors reveals selectivity among these compounds. The natural auxin, IAA, generally exhibits strong binding. The following table summarizes the binding data for representative auxin analogs, providing a baseline for predicting the potential affinity of this compound.

CompoundChemical ClassReceptor CladeRelative Binding Affinity (% of IAA)Key Structural Features for Binding
Indole-3-acetic acid (IAA) Indoleacetic acidTIR1, AFB2, AFB5100%Indole ring and carboxylic acid side chain
1-Naphthaleneacetic acid (NAA) Naphthaleneacetic acidTIR1, AFB2, AFB5Close to IAANaphthalene ring, provides strong hydrophobic interactions
2,4-Dichlorophenoxyacetic acid (2,4-D) Phenoxyacetic acidTIR1, AFB2, AFB5Lower than IAA (e.g., ~20-40% for some receptors)Phenyl ring with chlorine substitutions, ether linkage, and carboxylic acid
Dicamba Benzoic acidTIR1, AFB2, AFB5LowBenzoic acid core with methoxy and chlorine groups
Picloram Picolinic acidPreferentially AFB5Strong, selective for AFB5Pyridine ring with chlorine and amino substitutions
This compound (Predicted) Phenoxyacetic acidTIR1/AFBPredicted to be moderateTolyloxy group (methylated phenyl), ether linkage, and ethyl ester group

Note: The binding affinity values are compiled from various studies and are intended for comparative purposes. The predicted affinity of this compound is an extrapolation based on the structure-activity relationships of phenoxyacetic acids.

Based on its structure, this compound possesses the characteristic phenoxyacetic acid scaffold. The tolyl group (a methylated phenyl ring) is expected to participate in hydrophobic interactions within the binding pocket of auxin receptors, similar to the phenyl ring of 2,4-D. The ethyl ester group is a key modification compared to the typical carboxylic acid moiety found in most active auxins. While the carboxylic acid group is generally considered crucial for strong binding and activity, ester derivatives can act as prodrugs, being hydrolyzed in planta to the active carboxylic acid form.[1] Therefore, the direct binding affinity of the ethyl ester form might be moderate, but it could exhibit significant biological activity upon metabolic conversion.

Experimental Protocols: Molecular Docking

A typical molecular docking workflow is employed to predict the binding of auxin analogs to their receptors.

  • Protein Preparation: The three-dimensional crystal structure of the auxin receptor (e.g., TIR1 or ABP1) is obtained from a protein data bank. The protein is prepared by removing water molecules, adding hydrogen atoms, and assigning appropriate charges.

  • Ligand Preparation: The 2D structure of the ligand (e.g., this compound) is drawn and converted to a 3D structure. The ligand's geometry is optimized, and charges are assigned.

  • Docking Simulation: A docking software (e.g., AutoDock, Glide) is used to predict the optimal binding pose of the ligand within the receptor's binding site. The software samples a large number of possible conformations and orientations of the ligand and scores them based on a scoring function that estimates the binding free energy.

  • Analysis of Results: The predicted binding poses are analyzed to identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the receptor. The binding energies are used to rank the ligands based on their predicted affinity.

Molecular_Docking_Workflow cluster_prep Preparation cluster_dock Docking cluster_analysis Analysis cluster_output Output Protein Protein Structure (e.g., TIR1) Docking Molecular Docking (Software Simulation) Protein->Docking Ligand Ligand Structure (this compound) Ligand->Docking Analysis Binding Pose and Energy Analysis Docking->Analysis Output Predicted Affinity and Interactions Analysis->Output

Figure 1. A generalized workflow for molecular docking studies.

Auxin Signaling Pathway and Receptor Interaction

Auxin perception primarily occurs through the TIR1/AFB family of F-box proteins, which act as co-receptors.[2] Auxin acts as a "molecular glue," stabilizing the interaction between TIR1/AFB and Aux/IAA transcriptional repressors.[2] This leads to the ubiquitination and subsequent degradation of the Aux/IAA proteins, thereby de-repressing Auxin Response Factors (ARFs) and activating auxin-responsive gene expression.

Auxin_Signaling_Pathway Auxin Auxin Analog (e.g., this compound) TIR1 TIR1/AFB Receptor Auxin->TIR1 binds Auxin->TIR1 stabilizes interaction Aux_IAA Aux/IAA Repressor TIR1->Aux_IAA interacts with SCF SCF Complex TIR1->SCF is part of Proteasome 26S Proteasome Aux_IAA->Proteasome degraded by ARF_inactive ARF (Inactive) Aux_IAA->ARF_inactive represses SCF->Aux_IAA ubiquitinates ARF_active ARF (Active) ARF_inactive->ARF_active activation Gene_Expression Auxin-Responsive Gene Expression ARF_active->Gene_Expression activates

Figure 2. Simplified auxin signaling pathway involving the TIR1/AFB receptor complex.

Predicted Binding Mode of this compound

Based on the structure-activity relationships of phenoxyacetic acids, the binding of this compound to the TIR1 receptor is predicted to involve several key interactions. The tolyloxy group would likely occupy a hydrophobic pocket, while the ether oxygen could potentially form hydrogen bonds with nearby residues. The ethyl acetate group, being bulkier and less polar than a carboxylic acid, may have a different orientation within the binding site. A hypothetical comparative binding is illustrated below.

Comparative_Binding cluster_receptor TIR1 Binding Pocket cluster_ligands Ligands Hydrophobic_Pocket Hydrophobic Pocket H_Bond_Donor H-Bond Donor H_Bond_Acceptor H-Bond Acceptor IAA IAA IAA->Hydrophobic_Pocket Indole ring interaction IAA->H_Bond_Donor Carboxylate H-bond IAA->H_Bond_Acceptor Carboxylate H-bond Ethyl_Tolyloxyacetate This compound Ethyl_Tolyloxyacetate->Hydrophobic_Pocket Tolyloxy group interaction Ethyl_Tolyloxyacetate->H_Bond_Acceptor Ether oxygen H-bond (potential)

Figure 3. Predicted comparative interactions of IAA and this compound.

References

Safety Operating Guide

Proper Disposal of Ethyl 2-(m-tolyloxy)acetate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate reference, it is crucial to treat Ethyl 2-(m-tolyloxy)acetate as a hazardous chemical waste. Under no circumstances should this substance be disposed of down the drain or in regular trash. This guide provides detailed procedures for the safe handling and disposal of this compound, ensuring the safety of laboratory personnel and compliance with environmental regulations.

I. Hazard Profile and Safety Precautions

Before handling, it is essential to be aware of the hazards associated with this compound. This information is critical for understanding the importance of proper disposal.

Hazard ClassificationDescription
Acute Toxicity, Oral Category 4: Harmful if swallowed.[1]
Skin Irritation Category 2: Causes skin irritation.[1]
Serious Eye Damage Category 1: Causes serious eye damage.[1]
Carcinogenicity Category 2: Suspected of causing cancer.[1]
Aquatic Hazard (Acute) Category 1: Very toxic to aquatic life.[1]
Aquatic Hazard (Chronic) Category 1: Very toxic to aquatic life with long lasting effects.[1]

Personal Protective Equipment (PPE) is mandatory when handling this compound for disposal. This includes:

  • Impervious gloves (e.g., nitrile rubber)

  • Chemical safety goggles or a face shield

  • A laboratory coat

  • Closed-toe shoes

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2]

II. Step-by-Step Disposal Protocol

The primary principle for the disposal of this compound is to manage it as a hazardous chemical waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company.

Step 1: Waste Minimization The most effective disposal strategy begins with waste minimization.[3]

  • Order only the quantity of this compound required for your experiments.

  • Maintain a chemical inventory to avoid ordering duplicates.

  • If possible, substitute with a less hazardous chemical.

Step 2: Waste Collection and Segregation

  • Do not mix this compound waste with other waste streams unless explicitly permitted by your EHS office.[1]

  • Collect waste in a designated, compatible container. The original container is often the best choice.[1] The container must be in good condition with a secure, tightly fitting cap.[4]

  • Ensure the container is properly labeled as "Hazardous Waste" and clearly identifies the contents: "this compound".

Step 3: Storage of Waste

  • Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory where the waste is generated.[3][4]

  • The SAA should be a secondary containment bin to prevent spills.

  • Store incompatible materials separately. For example, keep this organic compound away from strong oxidizing agents.[4][5]

  • Keep the waste container closed except when adding waste.[3][6]

Step 4: Arranging for Disposal

  • Once the waste container is full or you have no further use for the chemical, contact your institution's EHS office to arrange for a hazardous waste pickup.[3][7]

  • Provide them with all necessary information about the waste, including the chemical name and quantity.

  • Follow their specific procedures for pickup and documentation.

Step 5: Handling Spills and Contaminated Materials

  • In the event of a spill, avoid direct contact and inhalation of dust or vapors.[1]

  • For small spills, absorb the material with an inert absorbent such as sand, dry lime, or soda ash.[2]

  • Collect the absorbent material and any contaminated items (e.g., paper towels, gloves) in a sealed, labeled container for disposal as hazardous waste.

  • For large spills, evacuate the area and contact your EHS office immediately.

III. Experimental Workflow for Disposal

Below is a diagram outlining the logical steps for the proper disposal of this compound.

cluster_prep Preparation & Handling cluster_collection Waste Collection cluster_storage Interim Storage cluster_disposal Final Disposal start Start: Need to Dispose of This compound ppe Wear Appropriate PPE: - Gloves - Goggles - Lab Coat start->ppe Step 1 hood Work in a Chemical Fume Hood ppe->hood Step 2 container Select a Compatible, Labeled Waste Container hood->container Step 3 transfer Carefully Transfer Waste to Container container->transfer Step 4 seal Securely Seal the Container transfer->seal Step 5 saa Store in Designated Satellite Accumulation Area (SAA) seal->saa Step 6 segregate Ensure Segregation from Incompatible Chemicals saa->segregate Step 7 ehs Contact Environmental Health & Safety (EHS) for Pickup segregate->ehs Step 8 documentation Complete any Required Waste Disposal Forms ehs->documentation Step 9 end_node End: Waste is Safely Removed by EHS documentation->end_node Step 10

Caption: Disposal workflow for this compound.

IV. Summary of Key Disposal Actions

ActionRecommended Procedure
In-Lab Neutralization Not recommended. Treat as hazardous waste.
Drain Disposal Prohibited. Very toxic to aquatic life.[1]
Trash Disposal Prohibited. This is a hazardous chemical.
Incineration To be carried out by a licensed disposal company.[8]
Empty Containers Triple rinse with a suitable solvent. Collect the rinsate as hazardous waste. Deface the label before disposing of the container as regular waste, or as directed by your EHS office.[6]

By adhering to these procedures, researchers and laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and regulatory compliance. Always consult your institution's specific chemical hygiene plan and EHS guidelines.

References

×

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.